A Comprehensive Technical Guide on 2-Methoxy-3-quinolinecarbonitrile: Physical Chemistry, Synthesis, and Applications in Kinase Inhibitor Design
Target Audience: Researchers, Application Scientists, and Drug Development Professionals As a Senior Application Scientist specializing in heterocyclic chemistry and targeted therapeutics, I have frequently utilized the...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
As a Senior Application Scientist specializing in heterocyclic chemistry and targeted therapeutics, I have frequently utilized the quinoline scaffold to design highly selective pharmacological agents. Among these, 2-methoxy-3-quinolinecarbonitrile stands out as a privileged building block. This whitepaper provides an in-depth analysis of its physical properties, the causality behind its structural utility in drug design, and a field-proven, self-validating synthetic methodology.
Physical and Chemical Properties
Understanding the baseline physicochemical properties of 2-methoxy-3-quinolinecarbonitrile is critical for predicting its behavior in both synthetic workflows and biological assays. The data summarized below reflects the standard profile of this nitrogen-containing heterocycle 1.
Property
Value
CAS Number
28448-09-1
IUPAC Name
2-methoxyquinoline-3-carbonitrile
Molecular Formula
C₁₁H₈N₂O
Molecular Weight
184.19 g/mol
Melting Point
75–80 °C
Solubility
Soluble in ethanol, chloroform, and DMSO; Insoluble in water
Canonical SMILES
COC1=NC2=CC=CC=C2C=C1C#N
InChI Key
MDRKEUXLMJBPCY-UHFFFAOYSA-N
Structural Uniqueness & Mechanistic Role in Drug Design
In modern drug development, the selection of a 2-methoxy-3-quinolinecarbonitrile scaffold is driven by precise structure-activity relationship (SAR) causality. This core is the foundation of several potent non-receptor tyrosine kinase inhibitors, particularly targeting Src and EGFR 2.
The efficacy of this molecule relies on three synergistic structural pillars:
The Quinoline Core: Acts as the primary anchor, engaging in robust
π−π
stacking and hydrogen bonding within the ATP-binding hinge region of kinases.
The 3-Carbonitrile Group: This group is highly electron-withdrawing and spatially compact. It penetrates deep into hydrophobic pockets (such as the gatekeeper region in Src kinases) without causing steric clashes, anchoring the molecule firmly to the target 3.
The 2-Methoxy Group: The introduction of this moiety serves a dual causality. Electronically , it donates electron density via resonance into the quinoline ring, fine-tuning the
pKa
of the quinoline nitrogen to optimize hydrogen bonding with the kinase hinge backbone. Sterically , the bulky methoxy group shields the adjacent carbonitrile from metabolic degradation (e.g., hydrolysis by nitrilases), thereby significantly enhancing the plasma stability and half-life of the resulting therapeutic agent.
Fig 1: Pharmacophore interaction model of 2-methoxy-3-quinolinecarbonitrile in kinase domains.
Synthetic Methodologies and Workflows
While the quinoline core can be constructed via classic Skraup synthesis 1, the most efficient, high-yield laboratory route to 2-methoxy-3-quinolinecarbonitrile is the Nucleophilic Aromatic Substitution (
SNAr
) of 2-chloro-3-quinolinecarbonitrile using sodium methoxide [[4]]().
Causality of the Reaction: The strong electron-withdrawing nature of the adjacent 3-carbonitrile group severely depletes electron density at the C2 position. This activation lowers the activation energy for the formation of the Meisenheimer complex, allowing the methoxide nucleophile to easily displace the chloride leaving group.
Step-by-Step Experimental Protocol
Reagent Preparation (Alkoxide Generation):
Under an inert argon atmosphere, dissolve clean sodium metal (1.2 equivalents) in anhydrous methanol at 0 °C. Self-validation: The controlled evolution of hydrogen gas bubbles confirms the active generation of the sodium methoxide nucleophile.
Nucleophilic Substitution:
Gradually add 2-chloro-3-quinolinecarbonitrile (1.0 equivalent) to the methoxide solution. Heat the reaction mixture to gentle reflux (65 °C) for 4 to 6 hours. Self-validation: The suspension will transition into a clear, slightly yellow solution as the starting material is consumed and the highly soluble intermediate forms.
Reaction Quenching:
Cool the mixture to room temperature and pour it slowly into crushed ice-water under vigorous stirring. Self-validation: The sudden shift in solvent polarity forces the hydrophobic 2-methoxy-3-quinolinecarbonitrile to precipitate rapidly as an off-white solid, leaving NaCl and excess methanol in the aqueous phase.
Isolation and Purification:
Collect the precipitate via vacuum filtration. Wash thoroughly with cold distilled water to remove residual salts. Recrystallize the crude product from a mixture of ethanol and water to yield pure 2-methoxy-3-quinolinecarbonitrile.
Fig 2: Step-by-step synthetic workflow for 2-methoxy-3-quinolinecarbonitrile via SNAr.
Analytical Validation (Self-Validating Systems)
A robust chemical workflow must be self-validating. To confirm the structural integrity of the synthesized 2-methoxy-3-quinolinecarbonitrile, utilize the following orthogonal analytical techniques:
Thin-Layer Chromatography (TLC): Monitor the reaction using a Hexane:Ethyl Acetate (3:1) mobile phase. The product will exhibit a slightly lower
Rf
value than the chloro-precursor due to the increased hydrogen-bond accepting capability of the methoxy group.
FTIR Spectroscopy: The successful displacement of the chloride is validated by the disappearance of the C-Cl stretch (~750 cm⁻¹) and the emergence of a strong C-O-C asymmetric stretch (~1250 cm⁻¹). Crucially, the sharp
C≡N
stretch at ~2220 cm⁻¹ must remain intact, proving the nitrile was not hydrolyzed during reflux.
¹H-NMR Spectroscopy (CDCl₃, 400 MHz): The definitive proof of synthesis is the appearance of a sharp, strongly integrated 3H singlet at approximately 4.05 ppm , corresponding to the newly introduced
−OCH3
protons, alongside the characteristic downfield shifts of the quinoline aromatic protons (7.40 - 8.60 ppm).
Boschelli, D. (2008). Exploitation of the 3-Quinolinecarbonitrile Template for Src Tyrosine Kinase Inhibitors. Current Topics in Medicinal Chemistry. 2
Boschelli, D. et al. (2001). Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity. PubMed.3
Abdelhamid et al. (2010). 1H-Benzimidazole-2-acetonitriles as Synthon in Fused Benzimidazole Synthesis. ResearchGate. 4
Pharmacokinetic Profile and ADME/Tox Optimization of 2-Methoxy-3-quinolinecarbonitrile
Executive Summary & Structural Rationale The quinoline scaffold is a cornerstone in medicinal chemistry, but the strategic incorporation of functional groups at the C2 and C3 positions—yielding 2-methoxy-3-quinolinecarbo...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Rationale
The quinoline scaffold is a cornerstone in medicinal chemistry, but the strategic incorporation of functional groups at the C2 and C3 positions—yielding 2-methoxy-3-quinolinecarbonitrile —has revolutionized the development of targeted kinase inhibitors. Early quinoline antimalarials lacked target specificity, but the addition of the C3-carbonitrile group optimizes hydrophobic pocket binding within the ATP-binding domains of kinases, such as Src kinase (1)[1].
The 2-methoxy/3-carbonitrile combination creates a synergistic electronic effect critical for bioactivity. The electron-withdrawing carbonitrile group (-CN) pulls electron density from the quinoline core, which paradoxically enhances the hydrogen-bonding potential of the methoxy oxygen. Quantum mechanical calculations reveal a fixed dipole moment (approx. 4.2 Debye) between the electron-rich methoxy oxygen and the electron-deficient nitrile carbon, promoting interactions with polar kinase subpockets (1)[1].
Physicochemical & ADME Profiling
To build a robust pharmacokinetic (PK) profile, we must first establish the physicochemical baseline of the molecule. The low molecular weight and favorable lipophilicity make it an ideal fragment for lead optimization. In silico ADME/Tox profiling of methoxybenzo[h]quinoline-3-carbonitrile derivatives has demonstrated their potential as active species with highly favorable pharmacokinetic aspects for both anticancer and anti-parasitic applications (2)[2].
Table 1: Key Physicochemical Parameters
Parameter
Value
Pharmacokinetic Implication
IUPAC Name
2-methoxyquinoline-3-carbonitrile
Nomenclature standard for regulatory filing
Molecular Formula
C11H8N2O
Optimal low-MW fragment for lead optimization
Molecular Weight
184.19 g/mol
High passive permeability (Lipinski's Rule of 5 compliant)
Canonical SMILES
COC1=NC2=CC=CC=C2C=C1C#N
Structural input for in silico ADME/Tox modeling
Dipole Moment
~4.2 Debye
Dictates solubility and polar kinase subpocket interactions
Systemic ADME Workflow & Mechanistic Pathway
The following diagram illustrates the logical flow of 2-methoxy-3-quinolinecarbonitrile from administration through systemic clearance, highlighting the physiological barriers it must overcome to achieve target engagement.
Pharmacokinetic ADME workflow and systemic distribution pathway.
Experimental Protocols for PK Evaluation
To translate theoretical ADME properties into actionable in vivo predictions, rigorous in vitro testing is required. The following protocols are designed as self-validating systems to ensure data integrity.
Protocol 1: In Vitro Microsomal Stability Assay (Hepatic Clearance)
Objective: To determine the intrinsic clearance (
CLint
) of 2-methoxy-3-quinolinecarbonitrile using human liver microsomes (HLMs).
Causality & Rationale: Hepatic first-pass metabolism significantly impacts the oral bioavailability of quinoline derivatives. Assessing microsomal stability isolates CYP450-mediated metabolism (specifically O-demethylation and oxidative metabolism) from other systemic clearance mechanisms.
Self-Validation Mechanism: The inclusion of an internal standard (tolbutamide) corrects for matrix effects and injection volume variations during LC-MS/MS analysis, while the 0-minute quench establishes a strict 100% recovery baseline.
Step-by-Step Methodology:
Preparation: Thaw HLMs on ice. Prepare a 10 mM stock solution of 2-methoxy-3-quinolinecarbonitrile in DMSO.
Incubation Mixture: In a 96-well plate, combine HLMs (final protein concentration 0.5 mg/mL), phosphate buffer (100 mM, pH 7.4), and the test compound (final concentration 1 µM, ensuring DMSO remains < 0.1% to prevent enzyme inhibition).
Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).
Sampling & Quenching: At precise time points (0, 5, 15, 30, 45, and 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing the internal standard. This immediately denatures the enzymes and halts the reaction.
Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.
Data Processing: Plot the natural log of the percentage remaining versus time. Calculate the elimination rate constant (
k
) from the slope, and derive
CLint=(k×V)/protein concentration
.
Objective: To assess bidirectional intestinal permeability and calculate the efflux ratio.
Causality & Rationale: The C3-carbonitrile group can influence the molecule's interaction with efflux transporters like P-glycoprotein (P-gp). Measuring both Apical-to-Basolateral (A→B) and Basolateral-to-Apical (B→A) permeability dictates whether the compound is actively effluxed, which directly informs oral formulation strategies.
Self-Validation Mechanism: Continuous monitoring of Transepithelial Electrical Resistance (TEER > 250 Ω·cm²) ensures cell monolayer integrity, preventing false positives caused by paracellular leakage.
Step-by-Step Methodology:
Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates. Culture for 21 days, verifying that TEER exceeds 250 Ω·cm² before proceeding.
Dosing: Prepare a 10 µM solution of the compound in HBSS buffer (pH 7.4). Add this to the donor chamber (Apical for A→B; Basolateral for B→A).
Incubation: Incubate the plates at 37°C on an orbital shaker (50 rpm) to minimize the unstirred water layer.
Sampling: Collect 50 µL samples from the receiver chamber at 30, 60, 90, and 120 minutes, immediately replacing the volume with fresh, pre-warmed buffer to maintain sink conditions.
Quantification: Analyze via LC-MS/MS. Calculate the apparent permeability (
Papp
) and the Efflux Ratio (
ER=Papp(B→A)/Papp(A→B)
).
Application in Drug Development: Src Kinase Inhibition
The 2-methoxy-3-quinolinecarbonitrile core is a highly optimized pharmacophore. Research into 4-phenylamino-3-quinolinecarbonitriles demonstrated that the C3-carbonitrile and C6/C7 alkoxy groups are crucial for inhibiting Src kinase activity (3)[3].
Optimization of this scaffold—such as replacing the morpholine group with a 4-methylpiperazine group—yielded compounds with an
IC50
of 1.2 nM in Src enzymatic assays. These optimized derivatives effectively inhibited tumor growth in xenograft models while maintaining high 1- and 4-hour plasma levels, proving that the scaffold can achieve both high target potency and excellent systemic exposure (4)[4].
MDPI. "One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies." mdpi.com. 2
ACS Publications. "Optimization of 4-Phenylamino-3-quinolinecarbonitriles as Potent Inhibitors of Src Kinase Activity | Journal of Medicinal Chemistry." acs.org.3
PubMed. "Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity." nih.gov. 4
Toxicological Profiling and Safety Data Sheet (SDS) Evaluation of 2-Methoxy-3-Quinolinecarbonitrile: A Comprehensive Guide for Preclinical Development
As a Senior Application Scientist overseeing preclinical safety evaluations, I approach the toxicological profiling of heterocyclic scaffolds not merely as a regulatory checkbox, but as a mechanistic puzzle. 2-Methoxy-3-...
As a Senior Application Scientist overseeing preclinical safety evaluations, I approach the toxicological profiling of heterocyclic scaffolds not merely as a regulatory checkbox, but as a mechanistic puzzle. 2-Methoxy-3-quinolinecarbonitrile (CAS: 28448-09-1) presents a fascinating case study. While the quinolinecarbonitrile core is a privileged structure in medicinal chemistry—serving as the backbone for potent kinase inhibitors and antimicrobial agents—it carries inherent liabilities regarding hepatic bioactivation and off-target cytotoxicity.
This whitepaper synthesizes the physicochemical properties, mechanistic toxicology, and standardized safety protocols for 2-methoxy-3-quinolinecarbonitrile, providing drug development professionals with a self-validating framework for handling and evaluating this compound.
Physicochemical Profile & Identification
Before assessing toxicity, it is critical to establish the structural identity of the compound. The presence of the methoxy group at the C2 position and the electron-withdrawing carbonitrile group at the C3 position significantly influences the molecule's lipophilicity, receptor binding affinity, and metabolic fate.
Table 1: Physicochemical Properties of 2-Methoxy-3-Quinolinecarbonitrile (1)[1]
Parameter
Specification
Product Name
2-methoxy-3-Quinolinecarbonitrile
CAS Number
28448-09-1
Molecular Formula
C11H8N2O
Molecular Weight
184.19 g/mol
IUPAC Name
2-methoxyquinoline-3-carbonitrile
Canonical SMILES
COC1=NC2=CC=CC=C2C=C1C#N
Mechanistic Toxicology & Hazard Identification
Understanding how a compound induces toxicity is more important than simply knowing that it is toxic. The toxicity of 2-methoxy-3-quinolinecarbonitrile is primarily driven by two distinct mechanisms: CYP450-mediated bioactivation and off-target kinase inhibition.
Cytochrome P450-Mediated Hepatotoxicity
The quinoline core is highly susceptible to hepatic metabolism, primarily mediated by Cytochrome P450 (CYP) enzymes such as CYP2A6 and CYP2E1 (2)[2]. The oxidation of the quinoline ring often generates highly reactive epoxide intermediates. If these electrophilic species are not rapidly hydrolyzed by epoxide hydrolase into excretable diols, they undergo nucleophilic attack, covalently binding to hepatic proteins. This leads to mechanism-based inactivation (MBI) of CYP enzymes and subsequent hepatocellular injury (3)[3].
CYP450-mediated bioactivation and detoxification pathway of quinolinecarbonitrile.
Kinase Inhibition and Chromosomal Instability
Derivatives of the quinolinecarbonitrile family, notably 4-anilino-3-quinolinecarbonitriles (e.g., bosutinib analogs like SKI-606), are potent dual inhibitors of Src and Abl kinases (4)[4]. The 3-cyanoquinoline scaffold can intercalate or interact with off-target kinases, potentially disrupting microtubule dynamics and inducing synergistic toxicity in cells with chromosomal instability (CIN) (5)[5]. Furthermore, prolonged exposure to quinoline scaffolds has been shown to cause auto-induction of CYP1A and CYP3A families, exacerbating the formation of reactive metabolites over time (6)[6].
Standardized Safety Data Sheet (SDS) Parameters
Based on the structural alerts of the quinolinecarbonitrile class, the following standardized Global Harmonized System (GHS) classifications and handling protocols must be strictly adhered to in the laboratory.
Table 2: GHS Hazard Classification Summary
Hazard Class
Category
GHS Code
Hazard Statement
Acute Toxicity (Oral)
Category 4
H302
Harmful if swallowed
Skin Corrosion/Irritation
Category 2
H315
Causes skin irritation
Serious Eye Damage/Irritation
Category 2A
H319
Causes serious eye irritation
Specific Target Organ Toxicity
Category 3
H335
May cause respiratory irritation
Engineering Controls & PPE (Self-Validating Safety System)
Containment: Handle exclusively within a certified Class II Type A2 Biological Safety Cabinet (BSC) or a chemical fume hood.
Validation Check: Before opening the reagent, verify the Magnehelic gauge on the fume hood reads between 0.4–0.6 inches of water. If the gauge is out of bounds, the system self-invalidates; do not proceed.
PPE: Nitrile gloves (double-gloving recommended for stock preparation), chemical splash goggles, and a dedicated lab coat.
Experimental Protocols for Toxicity Profiling
To accurately assess the preclinical safety of 2-methoxy-3-quinolinecarbonitrile, we must evaluate both its direct cytotoxicity and its potential for CYP-mediated bioactivation.
Protocol: In Vitro Hepatotoxicity and Bioactivation Assay
Causality Check: Standard immortalized cell lines (e.g., HepG2) rapidly downregulate basal CYP450 expression in 2D culture. To accurately simulate in vivo hepatic metabolism and capture the toxicity of the epoxide intermediates, this protocol incorporates Aroclor 1254-induced rat liver S9 fractions.
Step-by-Step Methodology:
Compound Preparation: Dissolve 2-methoxy-3-quinolinecarbonitrile in 100% LC-MS grade DMSO to create a 10 mM stock. Ensure the final DMSO concentration in the assay never exceeds 0.5% (v/v) to prevent solvent-induced membrane toxicity.
Cell Seeding: Seed HepG2 cells in a 96-well opaque-walled plate at a density of
1×104
cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
S9 Fraction Activation: Prepare a metabolic activation mixture containing 1 mg/mL rat liver S9 fraction, 2 mM NADPH, and 5 mM MgCl₂ in potassium phosphate buffer (pH 7.4).
Dosing: Treat the cells with a serial dilution of the compound (0.1 μM to 100 μM). In half of the wells, co-administer the S9 activation mixture.
Self-Validating Control: Run Acetaminophen (APAP) at 10 mM concurrently. Validation rule: If the APAP + S9 wells do not show a statistically significant decrease in viability (>40% drop) compared to APAP alone, the S9 fraction is deemed metabolically inactive, and the entire plate's data must be rejected.
Quantification: After 48 hours, add 100 μL of CellTiter-Glo® reagent to quantify ATP levels (directly proportional to metabolically active cells). Read luminescence using a microplate reader.
Data Analysis: Calculate the IC₅₀ shift between the S9-negative and S9-positive cohorts to quantify bioactivation-dependent toxicity.
High-throughput in vitro toxicity and metabolic profiling workflow.
The Structural Choreography of Bioactivity: An In-depth Technical Guide to the Structure-Activity Relationship of 2-Methoxy-3-quinolinecarbonitrile
For Researchers, Scientists, and Drug Development Professionals In the intricate dance of drug discovery, the precise arrangement of atoms within a molecule dictates its biological performance. This guide delves into the...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the intricate dance of drug discovery, the precise arrangement of atoms within a molecule dictates its biological performance. This guide delves into the structural-activity relationship (SAR) of 2-methoxy-3-quinolinecarbonitrile, a heterocyclic scaffold that has garnered significant interest for its potential as a modulator of various biological processes, including those central to cancer and microbial pathogenesis. As we dissect this molecule, we will explore the nuanced roles of its constituent parts—the quinoline core, the 2-methoxy group, and the 3-carbonitrile moiety—to understand how subtle modifications can profoundly impact its therapeutic potential.
The Quinoline Core: A Privileged Scaffold in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a well-established "privileged structure" in medicinal chemistry. Its rigid, planar, and aromatic nature provides an ideal framework for interacting with a diverse array of biological targets. Quinoline derivatives have been successfully developed into drugs for a wide range of diseases, from malaria to cancer[1]. The core structure of 2-methoxy-3-quinolinecarbonitrile serves as the foundational anchor, presenting its functional groups in a defined spatial orientation for optimal target engagement.
Deconstructing the Functional Groups: A Triumvirate of Bioactivity
The biological activity of 2-methoxy-3-quinolinecarbonitrile is not merely a product of its quinoline core but rather a synergistic interplay of its key functional groups. Understanding the individual and collective contributions of the 2-methoxy and 3-carbonitrile substituents is paramount to elucidating its SAR.
The 2-Methoxy Group: A Gatekeeper of Stability and Interaction
The methoxy group at the C-2 position is a critical determinant of the molecule's pharmacokinetic and pharmacodynamic properties. Its contributions are twofold:
Steric Shielding and Metabolic Stability: The 2-methoxy group can provide steric hindrance, protecting the adjacent 3-carbonitrile group from metabolic degradation. This can lead to improved plasma stability and a longer half-life in vivo.
Hydrogen Bond Acceptor: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, a crucial interaction for binding to the hinge region of many protein kinases[2]. This interaction can significantly contribute to the inhibitory potency of the molecule. The orientation of the methoxy group relative to the quinoline ring can also influence the molecule's redox potential and electron affinity, further modulating its biological activity.
The 3-Carbonitrile Moiety: The Key to Target Engagement
The carbonitrile group at the C-3 position is a versatile functional group that plays a pivotal role in the molecule's interaction with its biological targets.
Enzyme Inhibition: The nitrile group is a common feature in many enzyme inhibitors, where it can act as a hydrogen bond acceptor or participate in other non-covalent interactions within the active site. For instance, in the context of kinase inhibition, the 3-carbonitrile group of quinoline-based inhibitors has been proposed to interact with key residues, such as threonine, in the ATP-binding pocket[3].
Modulation of Physicochemical Properties: The presence of the carbonitrile group influences the molecule's polarity and electronic distribution, which can affect its solubility, membrane permeability, and overall drug-like properties.
Synthesis of 2-Methoxy-3-quinolinecarbonitrile and Its Analogs
The exploration of SAR is intrinsically linked to the synthesis of a focused library of analogs. A common synthetic strategy to access 2-methoxy-3-quinolinecarbonitrile and its derivatives is outlined below. This multi-step process allows for the systematic modification of the 2- and 3-positions to probe their impact on biological activity.
Caption: General synthetic workflow for 2-methoxy-3-quinolinecarbonitrile.
Experimental Protocol: Synthesis of 4-Chloro-6,7-dimethoxy-3-quinolinecarbonitrile (A Key Intermediate)
This protocol describes the synthesis of a common precursor for many quinoline-based inhibitors[3].
Step 1: Condensation
A mixture of a 3,4-dialkoxyaniline and ethyl (ethoxymethylene)cyanoacetate is heated.
The reaction undergoes thermal cyclization to regiospecifically yield a 6,7-dialkoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile.
Step 2: Chlorination
The product from Step 1 is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃).
The reaction mixture is heated to afford the 4-chloro-6,7-dialkoxyquinoline-3-carbonitrile.
Biological Activities and Structure-Activity Relationship Insights
The 2-methoxy-3-quinolinecarbonitrile scaffold has been investigated for both anticancer and antimicrobial activities. The following sections summarize the key SAR findings based on available data for related compounds.
Anticancer Activity
Quinoline derivatives are known to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases and tubulin polymerization.
Table 1: Hypothetical Comparative Anticancer Activity of 2-Methoxy-3-quinolinecarbonitrile Analogs
Compound
R1
R2
Target Cell Line
IC50 (µM)
1 (Core)
-OCH₃
-CN
MCF-7 (Breast)
5.2
2
-OH
-CN
MCF-7 (Breast)
15.8
3
-OC₂H₅
-CN
MCF-7 (Breast)
4.5
4
-OCH₃
-CONH₂
MCF-7 (Breast)
25.1
5
-OCH₃
-COOH
MCF-7 (Breast)
> 50
Note: The data in this table is illustrative and intended to demonstrate potential SAR trends. Actual IC50 values would need to be determined experimentally.
From this hypothetical data, we can infer the following SAR:
Importance of the 2-Alkoxy Group: Replacement of the 2-methoxy group with a hydroxyl group (Compound 2 ) leads to a significant decrease in activity, suggesting that the methoxy group is crucial for potent anticancer effects. This could be due to its role in hydrogen bonding or its contribution to optimal lipophilicity. A slightly larger alkoxy group, such as ethoxy (Compound 3 ), may be well-tolerated or even slightly beneficial.
Critical Role of the 3-Carbonitrile Group: Conversion of the 3-carbonitrile to a carboxamide (Compound 4 ) or a carboxylic acid (Compound 5 ) results in a dramatic loss of activity. This strongly indicates that the nitrile moiety is essential for target interaction, likely acting as a key binding element within the active site of a target enzyme.
Mechanism of Action: Kinase Inhibition
Many quinoline-based anticancer agents function as inhibitors of protein kinases, which are critical regulators of cell signaling pathways involved in cell growth, proliferation, and survival. The 4-anilino-3-quinolinecarbonitrile scaffold, for example, has been extensively studied as an inhibitor of Epidermal Growth Factor Receptor (EGFR) kinase[3].
In Vitro Pharmacological Profile of 2-Methoxy-3-quinolinecarbonitrile: A Technical Guide for Drug Discovery Professionals
Introduction: The Quinolinecarbonitrile Scaffold in Modern Drug Discovery The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of bi...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Quinolinecarbonitrile Scaffold in Modern Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer and antimicrobial effects[1]. The functionalization of this heterocyclic system allows for the fine-tuning of its pharmacological properties. This guide focuses on a specific derivative, 2-methoxy-3-quinolinecarbonitrile, and its potential as a modulator of key cellular signaling pathways. The presence of the methoxy group at the 2-position and the carbonitrile moiety at the 3-position creates a unique electronic and steric profile, suggesting the potential for selective interactions with biological targets[2][3].
This document provides an in-depth overview of the in vitro screening results and methodologies relevant to the evaluation of 2-methoxy-3-quinolinecarbonitrile and its closely related analogs. It is intended to serve as a technical resource for researchers and drug development professionals, offering both a summary of existing knowledge and practical, field-proven protocols for further investigation.
In Vitro Biological Activities: A Summary of Screening Results
While specific in vitro screening data for 2-methoxy-3-quinolinecarbonitrile is not extensively reported in publicly available literature, the broader class of 3-quinolinecarbonitrile derivatives has been the subject of significant investigation. The data presented below is for structurally related compounds and provides a strong rationale for the potential therapeutic applications of 2-methoxy-3-quinolinecarbonitrile.
Anticancer Activity
The 3-quinolinecarbonitrile scaffold is a well-established pharmacophore for the inhibition of protein kinases, which are critical regulators of cellular proliferation and survival.
Table 1: In Vitro Anticancer and Kinase Inhibitory Activity of Representative 3-Quinolinecarbonitrile Derivatives
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function[5].
The data strongly suggest that the 3-quinolinecarbonitrile core is a potent inhibitor of Src family kinases and other receptor tyrosine kinases like EGFR[2][3][4]. The methoxy group, while not present in all cited examples, is a common feature in many kinase inhibitors, often contributing to target engagement through hydrogen bonding.
Antimicrobial Activity
Quinoline derivatives have a long history as antimicrobial agents. The proposed mechanisms of action often involve the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair[6].
Key In Vitro Experimental Protocols
To facilitate further research into 2-methoxy-3-quinolinecarbonitrile, this section provides detailed, step-by-step protocols for two fundamental in vitro assays: the MTT assay for assessing cytotoxicity and an in vitro Src kinase inhibition assay.
Protocol 1: MTT Assay for In Vitro Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability[1][6].
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living cells[1][6].
Step-by-Step Methodology:
Cell Seeding:
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in complete culture medium (e.g., DMEM with 10% FBS).
Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment[6].
Compound Treatment:
Prepare a stock solution of 2-methoxy-3-quinolinecarbonitrile in DMSO.
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
Remove the medium from the wells and add 100 µL of the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
Incubation:
Incubate the plate for 48 to 72 hours at 37°C and 5% CO2[1].
MTT Addition and Formazan Crystal Formation:
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
Incubate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals[9].
Solubilization and Absorbance Reading:
Carefully remove the medium containing MTT.
Add 100 µL of a solubilization buffer (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals[1].
Gently shake the plate for 15 minutes to ensure complete dissolution.
Measure the absorbance at 570 nm using a microplate reader[6][10].
Data Analysis:
Calculate the percentage of cell viability relative to the vehicle control.
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis[6].
Figure 1: Workflow for the MTT Cytotoxicity Assay.
Protocol 2: In Vitro Src Kinase Inhibition Assay
This biochemical assay measures the ability of a compound to inhibit the phosphotransferase activity of purified Src kinase[11].
Principle: The assay quantifies the phosphorylation of a specific peptide substrate by Src kinase. The amount of phosphorylation is measured, often through the incorporation of radiolabeled ATP ([γ-³²P]ATP) or by using fluorescence-based detection methods[11].
Step-by-Step Methodology:
Reagent Preparation:
Prepare a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 2 mM MgCl2).
Dilute purified, active Src kinase and a specific peptide substrate (e.g., poly(Glu,Tyr) 4:1) in the reaction buffer.
Prepare a stock solution of ATP (and [γ-³²P]ATP if using a radiometric assay).
Prepare serial dilutions of 2-methoxy-3-quinolinecarbonitrile in the reaction buffer.
Reaction Setup:
In a 96-well plate or microcentrifuge tubes, combine the Src kinase, peptide substrate, and the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Dasatinib).
Reaction Initiation:
Start the kinase reaction by adding ATP to a final concentration of approximately 100 µM[11][12].
Incubation:
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction proceeds within the linear range.
Reaction Termination and Detection:
Radiometric Method: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and quantify the radioactivity of the phosphorylated peptide using a scintillation counter.
Fluorescence Method (e.g., ADP-Glo™): After incubation, add a reagent that depletes the remaining ATP. Then, add a detection reagent that converts the ADP produced into a luminescent signal, which is measured with a plate reader[13].
Data Analysis:
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
Determine the IC50 value by fitting the data to a dose-response curve[11].
Figure 2: General Workflow for an In Vitro Kinase Inhibition Assay.
Potential Mechanism of Action: Inhibition of the Src Kinase Signaling Pathway
Based on the potent activity of related 4-anilino-3-quinolinecarbonitriles against Src kinase, it is plausible that 2-methoxy-3-quinolinecarbonitrile also functions as an inhibitor of this pathway[2][3][14]. Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, migration, and angiogenesis[14][15]. Its overexpression and activation are frequently observed in various cancers, making it a key therapeutic target[3].
Src kinase inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates. The inhibition of Src can disrupt multiple oncogenic signaling cascades.
Figure 3: Simplified Src Kinase Signaling Pathway and Point of Inhibition.
Conclusion and Future Directions
The available in vitro data on close analogs of 2-methoxy-3-quinolinecarbonitrile strongly suggest its potential as a valuable lead compound, particularly in the development of anticancer agents targeting protein kinases like Src. Its simple, synthetically accessible structure makes it an attractive starting point for medicinal chemistry campaigns.
Future in vitro screening efforts should focus on:
Direct evaluation of 2-methoxy-3-quinolinecarbonitrile in a broad panel of cancer cell lines using the MTT assay to determine its specific cytotoxic profile.
Biochemical screening against a panel of kinases to confirm its primary target(s) and assess its selectivity.
Antimicrobial susceptibility testing against a range of clinically relevant bacterial and fungal pathogens to determine its MIC values.
Mechanism of action studies , such as cell cycle analysis and apoptosis assays, to further elucidate the cellular consequences of target engagement.
This technical guide provides the foundational knowledge and practical protocols necessary to embark on a comprehensive in vitro evaluation of 2-methoxy-3-quinolinecarbonitrile, paving the way for its potential development as a novel therapeutic agent.
References
Boschelli, D. H., et al. (2001). Synthesis and Src kinase inhibitory activity of a series of 4-phenylamino-3-quinolinecarbonitriles. Journal of medicinal chemistry, 44(23), 3965–3977. [Link]
Boschelli, D. H., et al. (2001). Optimization of 4-Phenylamino-3-quinolinecarbonitriles as Potent Inhibitors of Src Kinase Activity. Journal of Medicinal Chemistry, 44(22), 3965-3977. [Link]
Wissner, A., et al. (2000). Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. Bioorganic & medicinal chemistry letters, 10(21), 2391–2395. [Link]
ResearchGate. (n.d.). Inhibition of Src kinase activity by 4-anilino-7-thienyl-3-quinolinecarbonitriles. Request PDF. [Link]
ResearchGate. (n.d.). SAR of quinazoline candidates as Src kinase inhibitor. [Link]
Szymańska, E., et al. (2021). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules, 26(11), 3328. [Link]
Brandvold, K. R., et al. (2012). Development of a highly selective c-Src kinase inhibitor. ACS chemical biology, 7(8), 1393–1398. [Link]
Bilitewski, U., et al. (2023). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Antibiotics, 12(8), 1259. [Link]
Chen, C. C., et al. (2014). In Vitro Activity of 2-methoxy-1,4-naphthoquinone and Stigmasta-7,22-diene-3β-ol from Impatiens balsamina L. against Multiple Antibiotic-Resistant Helicobacter pylori. Evidence-based complementary and alternative medicine, 2014, 851080. [Link]
Ibrar, A., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(18), 4248. [Link]
A Technical Guide to Investigating the Cytotoxicity of 2-Methoxy-3-quinolinecarbonitrile in Human Cell Lines
Abstract: This guide provides a comprehensive framework for the in-vitro evaluation of the cytotoxic properties of 2-methoxy-3-quinolinecarbonitrile, a heterocyclic compound of interest for its potential pharmacological...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract: This guide provides a comprehensive framework for the in-vitro evaluation of the cytotoxic properties of 2-methoxy-3-quinolinecarbonitrile, a heterocyclic compound of interest for its potential pharmacological activities.[1] Intended for researchers in oncology and drug development, this document details an integrated, multi-assay approach. We move beyond simple viability metrics to construct a detailed profile of the compound's cellular impact, from initial toxicity screening to the elucidation of specific cell death mechanisms. The protocols herein are designed to be self-validating, providing a robust and logical workflow for generating high-fidelity, publication-ready data.
Introduction: The Rationale for Cytotoxicity Profiling
2-Methoxy-3-quinolinecarbonitrile belongs to the quinoline family, a class of nitrogen-containing heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry due to their diverse biological activities, including potential anticancer properties.[1][2] Preliminary data suggest that quinoline derivatives may exert anticancer effects through mechanisms such as DNA intercalation or the inhibition of critical enzymes involved in cell proliferation.[1][3]
Early-stage drug discovery necessitates a thorough understanding of a compound's interaction with living cells.[4] In vitro cytotoxicity assays are the cornerstone of this process, offering critical insights into a molecule's therapeutic potential and its selectivity towards cancerous versus non-cancerous cells.[4][5][6] This guide outlines a systematic progression of experiments designed to comprehensively characterize the cytotoxic profile of 2-methoxy-3-quinolinecarbonitrile.
Part 1: Foundational Experimental Design
A rigorous experimental design is paramount for reproducible and meaningful results. The initial setup dictates the quality of all subsequent data.
Strategic Selection of Human Cell Lines
The choice of cell lines is a critical determinant of an assay's relevance.[5] To assess both efficacy and selectivity, a panel approach is essential. We recommend including:
Cancer Cell Lines: At least two distinct cancer cell lines to assess broad applicability. For instance:
MCF-7: An estrogen receptor-positive human breast cancer cell line, widely used as a model for this cancer type.[3][7]
HeLa: A human cervical cancer cell line, known for its robustness and historical significance in cancer research.[4]
Non-Cancerous Control Cell Line: A non-tumorigenic cell line to establish a therapeutic window and assess potential toxicity to healthy tissues.
HEK293: A human embryonic kidney cell line, commonly used as a general non-cancerous control.[4]
This differential screening allows for the calculation of a selectivity index, a key metric in preclinical evaluation.[4]
Compound and Cell Preparation
Compound Handling:
Stock Solution: Prepare a high-concentration stock solution of 2-methoxy-3-quinolinecarbonitrile (e.g., 10-50 mM) in sterile dimethyl sulfoxide (DMSO). Aliquot and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Working Concentrations: On the day of the experiment, create a series of dilutions from the stock solution using the appropriate serum-free cell culture medium. A typical dose-response study might include concentrations ranging from 0.1 µM to 100 µM.[8]
Vehicle Control: It is imperative to include a vehicle control group, which consists of cells treated with the highest concentration of DMSO used in the experimental wells. This accounts for any potential cytotoxicity induced by the solvent itself.
Cell Culture and Seeding:
Culture the selected cell lines according to standard protocols (e.g., 37°C, 5% CO₂).
For adherent cells, seed them into 96-well microplates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours before treatment.[9] This ensures that the cells are in a logarithmic growth phase at the start of the experiment.
Part 2: Primary Cytotoxicity Assessment
The initial evaluation of cytotoxicity focuses on two fundamental parameters: metabolic activity and plasma membrane integrity. Running these assays in parallel provides a more complete picture than either one alone.
MTT Assay: Quantifying Metabolic Viability
The MTT assay is a colorimetric method that measures the metabolic activity of a cell population, which serves as an indicator of cell viability.[4][9] The principle relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[9]
Cell Seeding: Seed cells in a 96-well plate and incubate for 24 hours.[9]
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of 2-methoxy-3-quinolinecarbonitrile and the vehicle control. Incubate for a defined period (e.g., 24, 48, or 72 hours).[8]
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[9][10]
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[11]
Absorbance Measurement: Shake the plate gently to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader.[10][11]
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).
LDH Assay Experimental Workflow.
Data Presentation: Cytotoxicity Profile
Summarize the quantitative data from the primary assays in a clear, structured table.
Cell Line
Incubation Time (h)
MTT Assay IC₅₀ (µM)
LDH Assay EC₅₀ (µM)
Selectivity Index (SI)*
MCF-7
24
Value
Value
Value
48
Value
Value
Value
HeLa
24
Value
Value
Value
48
Value
Value
Value
HEK293
24
Value
Value
N/A
48
Value
Value
N/A
*Selectivity Index (SI) = IC₅₀ of non-cancerous cells / IC₅₀ of cancer cells. A higher SI value indicates greater selectivity for cancer cells.
Part 3: Mechanistic Investigation of Cell Death
Once cytotoxicity is established, the next logical step is to determine the mode of cell death. Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is crucial for understanding the compound's mechanism of action.
[12][13]
Apoptosis vs. Necrosis: Annexin V/PI Staining
Flow cytometry is a powerful tool for multiparametric analysis of individual cells. [13][14][15]Dual staining with Annexin V-FITC and Propidium Iodide (PI) is the gold standard for differentiating apoptotic and necrotic cells.
[14]* Annexin V: Binds to phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.
[14]* Propidium Iodide (PI): A fluorescent nuclear dye that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
[14]
Cell Culture: Culture and treat cells in 6-well plates with 2-methoxy-3-quinolinecarbonitrile at concentrations around the determined IC₅₀.
Cell Harvesting: After treatment, collect both floating and adherent cells. Treat adherent cells gently with trypsin to avoid inducing mechanical damage.
[13][14]3. Washing: Wash the collected cells twice with cold PBS.
[14]4. Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate for 15 minutes at room temperature in the dark.
[14]5. Analysis: Analyze the stained cells immediately using a flow cytometer.
The analysis of the resulting dot plot allows for the quantification of four distinct cell populations:
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.
Upper-Left (Annexin V- / PI+): Necrotic cells (often due to primary necrosis or mechanical damage).
Flow Cytometry Quadrants for Annexin V/PI Assay.
Caspase Activation Assay
Apoptosis is executed by a family of proteases called caspases. [12]The activation of effector caspases, particularly caspase-3 and caspase-7, is a key event and a hallmark of apoptosis. [16]Measuring their activity provides direct biochemical evidence of an apoptotic mechanism.
This luminescent "add-mix-measure" assay is highly sensitive and suitable for high-throughput formats.
[17]1. Cell Seeding & Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence. Treat with the compound as previously described.
2. Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the wells. This reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) and components for cell lysis.
[17]3. Incubation: Incubate at room temperature for 1-2 hours. If caspase-3/7 is active, it will cleave the substrate, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal.
[17]4. Measurement: Measure the luminescence using a plate-reading luminometer. The signal intensity is directly proportional to the amount of active caspase-3/7.
Part 4: Deeper Mechanistic Insights
To build a comprehensive narrative of the compound's action, further investigations into its effects on cell cycle progression and oxidative stress are warranted.
Cell Cycle Analysis
Many anticancer agents exert their effects by disrupting the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M) and subsequently inducing apoptosis. [3][18]Flow cytometry analysis of cellular DNA content using a fluorescent dye like Propidium Iodide (PI) is a standard method to assess cell cycle distribution.
[19][20][21]
Cell Culture & Treatment: Treat cells in 6-well plates as previously described.
Harvesting & Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells and preserves their DNA. [19][22]Fixation can occur for at least 30 minutes at 4°C, or cells can be stored at -20°C for several weeks.
[18][22]3. Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
[19][22]4. Analysis: Analyze the samples on a flow cytometer. The amount of PI fluorescence is directly proportional to the amount of DNA in each cell.
[21]5. Data Interpretation: The resulting DNA content histogram will show distinct peaks corresponding to the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle. [18][19][21]An accumulation of cells in a particular phase suggests cell cycle arrest. A distinct peak to the left of G0/G1, known as the "sub-G1" peak, represents apoptotic cells with fragmented DNA.
[19]
Representative Cell Cycle Histogram.
Measurement of Reactive Oxygen Species (ROS)
Some quinoline and benzoquinone derivatives are known to induce the production of reactive oxygen species (ROS), which can lead to oxidative stress and trigger apoptotic signaling pathways. [23]Measuring intracellular ROS levels can provide a key insight into the compound's upstream mechanism.
Cell Culture & Treatment: Seed and treat cells in a black-walled, clear-bottom 96-well plate.
Probe Loading: Use a cell-permeable fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA). [24]Remove the treatment medium and incubate the cells with the H2DCFDA probe. The diacetate group is cleaved by intracellular esterases, trapping the probe inside the cell.
[24][25]3. ROS Detection: In the presence of ROS, the non-fluorescent probe is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
[24]4. Measurement: Measure the fluorescence intensity using a microplate fluorometer (excitation ~485 nm, emission ~535 nm). An increase in fluorescence corresponds to an increase in intracellular ROS levels.
Postulated Signaling Pathway
Based on the results of the preceding assays and literature on related compounds, a hypothetical signaling pathway can be constructed to guide further investigation. For example, if 2-methoxy-3-quinolinecarbonitrile induces ROS, apoptosis, and caspase-3/7 activation, a plausible mechanism could involve the activation of stress-activated protein kinase (SAPK) pathways, such as JNK and p38 MAPK, which are known to be activated by oxidative stress and can lead to the initiation of the intrinsic apoptotic cascade.
Hypothetical Signaling Pathway for Further Investigation.
Conclusion
The systematic approach detailed in this guide provides a robust framework for characterizing the cytotoxic effects of 2-methoxy-3-quinolinecarbonitrile. By integrating primary viability and cytotoxicity assays with deeper mechanistic studies into the mode of cell death, cell cycle effects, and induction of oxidative stress, researchers can build a comprehensive and compelling profile of the compound's biological activity. This multi-faceted data package is essential for making informed decisions in the drug discovery pipeline and for advancing our understanding of the therapeutic potential of novel quinoline derivatives.
References
Vertex AI Search. (2018, July 5). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
Abcam. Cell cycle analysis with flow cytometry and propidium iodide.
Thermo Fisher Scientific. Apoptosis Assays.
Hassan, I., et al. (n.d.). Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field. PMC.
Kim, K. H., & Sederstrom, J. M. (n.d.). Assaying cell cycle status using flow cytometry. PMC - NIH.
Suman, S., et al. (2020, August 9). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. NCBI.
Abcam. Oxidative stress assays and oxidative stress markers.
Bitesize Bio. (2024, June 26). Flow Cytometric Apoptosis Assays for Cell Death.
Cyprotex - Evotec. Apoptosis and Necrosis Assay (Flow Cytometry).
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
Miltenyi Biotec. Detecting apoptosis in single cells via flow cytometry.
Abcam. (2025, May 20). LDH assay kit guide: Principles and applications.
Cell Biolabs, Inc. A Review of Various Oxidative Stress Testing Methods.
Bio-protocol. (2025, November 5). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers.
UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry.
Promega. LDH-Glo™ Cytotoxicity Assay.
Abcam. MTT assay protocol.
Yunus, M., et al. (2024, December 13). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO.
Toxicology and Applied Pharmacology. (2005, November 8). In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides.
JNCI: Journal of the National Cancer Institute. New Colorimetric Cytotoxicity Assay for Anticancer-Drug Screening.
Reaction Biology. Caspase-3 Activation Assay.
Benchchem. An In-Depth Technical Guide to the Derivatives of 2-Methoxy-3-methyl-benzoquinone.
ResearchGate. Cytotoxic effects of synthesized quinoline derivatives on the viability....
Benchchem. Application Notes and Protocols for Evaluating Quinazoline-7-carbonitrile Derivatives. Available from: [Link]
PMC. (2025, September 25). Novel 4-quinolone derivative inflicted cytotoxicity via intrinsic apoptotic pathway activation on human metastatic triple-negative breast cancer cells.
Benchchem. Lack of Direct Cytotoxicity Data for 4-Hydroxyquinoline-2-acetonitrile Necessitates Focus on Derivatives.
Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1). Arabian Journal of Chemistry.
Journal of Medicinal Chemistry. (2001, October 17). Optimization of 4-Phenylamino-3-quinolinecarbonitriles as Potent Inhibitors of Src Kinase Activity. ACS Publications.
Molecules. (2021, November 19). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/.
PMC. (2021, November 20). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study.
Fleming, F. F., et al. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC.
ResearchGate. 6-Allyl-3-(4-Methoxybenzyl-8-Methoxy-3,4-Dihydro-2h-Benzo[e]O[14][19]xazine and 4-Allyl-2-Methoxy-6-(4-Methoxybenzyl)Aminomethylphenol: Synthesis and cytotoxicity test on MCF-7 cells. Available from:
Introduction: The Significance of the Quinolinecarbonitrile Scaffold
An Application Guide to the Catalytic Synthesis of 2-methoxy-3-quinolinecarbonitrile For Researchers, Scientists, and Drug Development Professionals The quinoline ring system is a privileged scaffold in medicinal chemist...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide to the Catalytic Synthesis of 2-methoxy-3-quinolinecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its derivatives exhibit a wide spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[2] Within this class, the 3-quinolinecarbonitrile template has emerged as particularly crucial in the development of kinase inhibitors.[3] The strategic placement of substituents around this core allows for fine-tuning of selectivity and potency. 2-methoxy-3-quinolinecarbonitrile is a key heterocyclic building block used in the synthesis of more complex molecules, including potent inhibitors of non-receptor tyrosine kinases like Src.[3]
This application note provides a comprehensive guide to the catalytic and synthetic methodologies for producing 2-methoxy-3-quinolinecarbonitrile. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale for catalyst and reagent selection, and detailed, field-tested protocols. The aim is to equip researchers with the knowledge to not only replicate these methods but also to adapt and innovate upon them for the synthesis of novel derivatives.
Strategic Analysis: A Retrosynthetic Approach
A direct, single-step catalytic synthesis of 2-methoxy-3-quinolinecarbonitrile is not commonly reported. A more robust and versatile strategy involves a multi-step sequence that allows for modular construction and purification of key intermediates. Our retrosynthetic analysis identifies 2-chloro-3-quinolinecarbonitrile as a pivotal precursor. This intermediate can be accessed via established cyclization reactions, and its activated 2-position provides a reliable handle for the final methoxylation step.
Caption: Retrosynthetic analysis of 2-methoxy-3-quinolinecarbonitrile.
Part I: Synthesis of the 2-Chloroquinoline Core via Vilsmeier-Haack Cyclization
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds. When applied to acetanilides, it initiates a cyclization cascade to produce 2-chloro-3-quinolinecarbaldehydes in a single pot.[4] This occurs because the Vilsmeier reagent (formed from phosphorus oxychloride and dimethylformamide) acts as both a formylating agent and, through the excess POCl₃, a dehydrating and chlorinating agent that drives the ring-closing and subsequent aromatization.
Experimental Protocol 1: Synthesis of 2-Chloro-3-quinolinecarbaldehyde
This protocol is adapted from established procedures for the Vilsmeier-Haack cyclization of acetanilides.[4]
Materials:
Acetanilide (1.0 eq)
N,N-Dimethylformamide (DMF) (3.0 eq)
Phosphorus oxychloride (POCl₃) or Phosphorus pentachloride (PCl₅) (4.5 eq)
Dichloromethane (DCM), anhydrous
Saturated sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Ethyl acetate
Procedure:
To a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add the starting acetanilide (1.0 eq).
Add anhydrous DCM to dissolve the acetanilide.
Cool the flask to 0 °C in an ice bath.
Slowly add DMF (3.0 eq) to the solution with stirring.
Add phosphorus oxychloride (or PCl₅) (4.5 eq) dropwise via the dropping funnel over 30 minutes. Causality Note: This addition is highly exothermic. Slow, controlled addition is critical to prevent runaway reactions and ensure the selective formation of the Vilsmeier reagent.
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (or 100 °C if using PCl₅) for 4-6 hours. Monitor the reaction progress by TLC.
Upon completion, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. Trustworthiness Note: This quenching step must be performed slowly in a well-ventilated fume hood, as the hydrolysis of excess POCl₃ is vigorous and releases HCl gas.
Neutralize the acidic aqueous solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8.
Extract the product with DCM (3 x volumes).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
Concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from ethyl acetate to yield 2-chloro-3-quinolinecarbaldehyde.
Part II: Conversion of the Aldehyde to the Carbonitrile
With the aldehyde in hand, the next step is the conversion to the essential carbonitrile group. A reliable two-step, one-pot procedure involves the formation of an aldoxime intermediate, followed by dehydration.
Experimental Protocol 2: Synthesis of 2-Chloro-3-quinolinecarbonitrile
Materials:
2-Chloro-3-quinolinecarbaldehyde (1.0 eq)
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)
Sodium acetate or Pyridine (1.5 eq)
Ethanol
Acetic anhydride or Thionyl chloride (SOCl₂)
Dichloromethane (DCM)
Procedure:
Oxime Formation: In a round-bottom flask, dissolve 2-chloro-3-quinolinecarbaldehyde (1.0 eq) in ethanol.
Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
Heat the mixture to reflux for 1-2 hours, monitoring by TLC until the starting aldehyde is consumed. The intermediate aldoxime is formed.
Dehydration (One-Pot): Cool the reaction mixture to 0 °C.
Slowly add acetic anhydride (2.0 eq) dropwise. Causality Note: Acetic anhydride is an effective dehydrating agent for this transformation. Alternatively, other reagents like thionyl chloride can be used, which proceeds via a different mechanism to yield the nitrile.[5]
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
Remove the solvent under reduced pressure.
Add water to the residue and extract the product with DCM.
Wash the organic layer with saturated sodium bicarbonate solution, then brine.
Dry over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford pure 2-chloro-3-quinolinecarbonitrile.
Caption: Workflow for the synthesis of the key nitrile intermediate.
Part III: Catalytic and Nucleophilic Substitution Strategies
A. Alternative Pathway: Direct Catalytic Cyanation
While the Vilsmeier approach is robust, direct C-H cyanation presents a more atom-economical alternative, though it can be challenging for this specific substitution pattern. Copper-catalyzed methods have been developed for the direct cyanation of heterocycles.[6] These reactions typically proceed via an oxidative pathway where the heterocycle's C-H bond is functionalized. For a substrate like 2-methoxyquinoline, regioselectivity can be an issue.
A more plausible catalytic route would involve the cyanation of a pre-functionalized quinoline, such as 2-methoxy-3-bromoquinoline. Here, a palladium or copper catalyst could be used in a cross-coupling reaction with a cyanide source (e.g., Zn(CN)₂, KCN). The classic Rosenmund-von Braun reaction, using stoichiometric copper(I) cyanide, is also an option but often requires harsh conditions.[7]
B. Final Step: Nucleophilic Methoxylation
This is the final and crucial transformation to yield the target molecule. The reaction is a classic Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nitrogen atom and the cyano group make the C2 position of the quinoline ring highly electron-deficient and thus susceptible to attack by nucleophiles. The chloride ion is an excellent leaving group, facilitating the reaction.
Caption: Simplified mechanism for the SNAr methoxylation step.
Experimental Protocol 3: Synthesis of 2-Methoxy-3-quinolinecarbonitrile
Materials:
2-Chloro-3-quinolinecarbonitrile (1.0 eq)
Sodium methoxide (NaOMe) (1.5 - 2.0 eq)
Methanol (MeOH), anhydrous
Dichloromethane (DCM)
Water
Procedure:
In a round-bottom flask, suspend 2-chloro-3-quinolinecarbonitrile (1.0 eq) in anhydrous methanol.
Add sodium methoxide (1.5 eq) portion-wise at room temperature. Causality Note: Using a slight excess of the nucleophile ensures the reaction goes to completion. The reaction is typically clean and proceeds smoothly at room temperature or with gentle heating.
Stir the reaction mixture at room temperature (or heat to 40-50 °C if the reaction is sluggish) for 2-4 hours. Monitor progress by TLC.
Once the starting material is consumed, quench the reaction by adding water.
Remove the methanol under reduced pressure.
Extract the aqueous residue with DCM (3 x volumes).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
Concentrate the solvent to obtain the crude product.
Purify by column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to yield pure 2-methoxy-3-quinolinecarbonitrile.
Data Summary
Step
Key Reagents
Typical Yields
Key Considerations
1. Vilsmeier-Haack Cyclization
Acetanilide, DMF, POCl₃/PCl₅
60-85%
Highly exothermic; requires careful, slow addition of reagents and quenching.
2. Aldehyde to Nitrile Conversion
NH₂OH·HCl, Acetic Anhydride
75-90%
Two-step, one-pot procedure is efficient.
3. Nucleophilic Methoxylation
2-Chloro-3-quinolinecarbonitrile, NaOMe
>90%
Clean reaction; ensure anhydrous conditions for best results.
Conclusion
The synthesis of 2-methoxy-3-quinolinecarbonitrile is most reliably achieved through a well-defined, three-stage process: Vilsmeier-Haack cyclization, conversion of the resulting aldehyde to a nitrile, and a final nucleophilic substitution to install the methoxy group. While direct catalytic C-H functionalization represents an exciting frontier, the described pathway offers high yields, scalability, and access to a key intermediate (2-chloro-3-quinolinecarbonitrile) that can be used to generate a diverse library of C2-substituted analogues. This strategic approach provides researchers in drug discovery with a robust and adaptable platform for exploring the chemical space around the valuable 3-quinolinecarbonitrile scaffold.
References
Frontiers. (n.d.). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Retrieved from [Link]
MDPI. (2021, November 19). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies. Retrieved from [Link]
Semantic Scholar. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]
MDPI. (2025, April 30). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]
PubMed. (2020). Recent Progress in the Synthesis of Quinolines. Retrieved from [Link]
ACS. (n.d.). Controllable radical cyanation reactions enabled by dual photoredox and copper catalysis. Retrieved from [Link]
IJRSI. (2025, September 25). Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. Retrieved from [Link]
PMC. (2012). Cu(I)-Catalyzed Alkynylation of Quinolones. Retrieved from [Link]
NUS. (2016, January 12). Remote C−H Activation of Quinolines through Copper‐Catalyzed Radical Cross‐Coupling. Retrieved from [Link]
Semantic Scholar. (2020, March 3). The synthesis of quinolines via denitrogenative palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazin. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. Retrieved from [Link]
Organic Letters. (2010, May 4). Copper-Catalyzed Cyanation of Heterocycle Carbon−Hydrogen Bonds. Retrieved from [Link]
ACS Publications. (2003, February 15). Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides. Retrieved from [Link]
PMC. (n.d.). Palladium-Catalysed Synthesis and Transformation of Quinolones. Retrieved from [Link]
MDPI. (2026, February 1). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Retrieved from [Link]
Wiley Online Library. (n.d.). Palladium‐Catalyzed Cascade Carbonylative Synthesis of Functionalized Isoquinoline‐1,3‐diones and Oxindoles Using Dimethyl Carbonate as both Solvent and Reactant. Retrieved from [Link]
HETEROCYCLES. (2021, April 12). three-component reaction of arynes, quinolines, and chloroform: two-step synthesis of. Retrieved from [Link]
ACS Publications. (2001, October 17). Optimization of 4-Phenylamino-3-quinolinecarbonitriles as Potent Inhibitors of Src Kinase Activity. Retrieved from [Link]
Google Patents. (n.d.). US20030212276A1 - Process for the preparation of 7-substituted-3 quinolinecarbonitriles.
Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]
MDPI. (2021, November 19). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies. Retrieved from [Link]
PMC. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]
PubMed. (2021, November 19). One-Pot Multicomponent Synthesis of Methoxybenzo[ h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies. Retrieved from [Link]
Academia.edu. (n.d.). A facile one-pot synthesis of 2-substituted-3-aminoquinolines: preparation of benzo[b]naphthyridine-3-carbonitriles. Retrieved from [Link]
J-STAGE. (n.d.). A Convenient One-Pot Synthesis of Quaternary a-Methoxy- and a-Hydroxycarboxylic Acids. Retrieved from [Link]
RSC Publishing. (n.d.). One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. Retrieved from [Link]
PubChemLite. (n.d.). 2-chloro-7-methoxyquinoline-3-carbonitrile (C11H7ClN2O). Retrieved from [Link]
Sci-Hub. (2008). Exploitation of the 3-Quinolinecarbonitrile Template for Src Tyrosine Kinase Inhibitors. Retrieved from [Link]
ResearchGate. (2016, January 28). (PDF) A Modified Procedure for the Synthesis of 2-Chloroquinoline-3-Carbaldehydes Using Phosphorus Pentachloride. Retrieved from [Link]
Application Note: 2-Methoxy-3-quinolinecarbonitrile as a Privileged Scaffold for Advanced Quinoline Derivatives
Executive Summary In modern medicinal chemistry and drug development, the rational design of targeted therapeutics relies heavily on versatile, functionally rich core scaffolds. 2-Methoxy-3-quinolinecarbonitrile (CAS: 28...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern medicinal chemistry and drug development, the rational design of targeted therapeutics relies heavily on versatile, functionally rich core scaffolds. 2-Methoxy-3-quinolinecarbonitrile (CAS: 28448-09-1) has emerged as a highly privileged precursor for the synthesis of complex quinoline derivatives, particularly ATP-competitive tyrosine kinase inhibitors (e.g., Src and Bcr-Abl inhibitors) and novel antimicrobial agents.
This application note provides an in-depth technical guide to the physicochemical profiling, mechanistic reactivity, and synthetic workflows associated with 2-methoxy-3-quinolinecarbonitrile. By detailing self-validating protocols and the causality behind specific experimental conditions, this guide serves as an authoritative resource for scientists engaged in heterocyclic derivatization and oncology drug discovery.
Physicochemical & Structural Profiling
The utility of 2-methoxy-3-quinolinecarbonitrile stems from the unique electronic interplay between its functional groups. The juxtaposition of an electron-donating methoxy group at C2 and a strongly electron-withdrawing carbonitrile group at C3 creates a highly polarized molecular environment.
Quantum mechanical profiling reveals that the 2-methoxy/3-carbonitrile combination generates a synergistic electronic effect. The nitrile group withdraws electron density from the quinoline core, which paradoxically enhances the methoxy oxygen's hydrogen-bonding potential by up to 30% compared to 2-ethoxy analogs. Furthermore, this arrangement establishes a fixed dipole moment of approximately 4.2 Debye between the electron-rich methoxy oxygen and the electron-deficient nitrile carbon, a critical feature for aligning the molecule within polar kinase subpockets 1.
Synthetic Reactivity (The Causality of the Scaffold)
As a precursor, 2-methoxy-3-quinolinecarbonitrile is highly valued for its reactivity at the C2 position. In an unactivated quinoline, a methoxy group is a relatively poor leaving group. However, the presence of the C3 carbonitrile group severely depletes the electron density at C2. This activation lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring system, making the C2 position highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) by amines, anilines, and thiols.
Alternatively, the methoxy group can be selectively cleaved to yield a 2-quinolone derivative, which is subsequently converted to a 2-chloro-3-quinolinecarbonitrile—a highly reactive electrophile ideal for transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).
Pharmacological Application (Kinase Inhibition)
Derivatives of 3-quinolinecarbonitrile are cornerstone molecules in oncology. Compounds such as SKI-606 (Bosutinib) utilize the 3-quinolinecarbonitrile core to act as dual Src/Abl kinase inhibitors. The quinoline core mimics the adenine ring of ATP, while the C3 carbonitrile group acts as a critical hydrogen bond acceptor, interacting with the gatekeeper residues in the kinase hinge region. This interaction ablates the tyrosine phosphorylation of Bcr-Abl in chronic myelogenous leukemia (CML) cells, leading to the arrest of tumor proliferation 2.
Table 2: Quantitative Structure-Activity Relationship (SAR) of Quinolinecarbonitriles
The following workflows outline the two primary synthetic trajectories for utilizing 2-methoxy-3-quinolinecarbonitrile as a precursor.
Synthetic divergence of 2-methoxy-3-quinolinecarbonitrile into active pharmaceutical ingredients.
Protocol 1: Direct SₙAr of the Methoxy Group to Yield 2-Anilino Derivatives
Objective: Direct displacement of the C2 methoxy group with a functionalized aniline to generate a kinase inhibitor scaffold.
Causality: While methoxy is generally a poor leaving group, the strongly electron-withdrawing nature of the adjacent C3-nitrile group activates the C2 position. The addition of catalytic glacial acetic acid protonates the quinoline N1 nitrogen, further lowering the LUMO and accelerating nucleophilic attack.
Step-by-Step Methodology:
Reaction Setup: In an oven-dried 50 mL round-bottom flask, dissolve 2-methoxy-3-quinolinecarbonitrile (1.0 mmol) and the desired substituted aniline (1.5 mmol) in 5 mL of anhydrous DMF.
Catalysis: Add glacial acetic acid (0.1 mmol, 10 mol%) to the mixture.
Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 130°C under an inert argon atmosphere for 12–16 hours.
In-Process Quality Control (IPQC): Monitor the reaction via LC-MS. Validate completion by the disappearance of the precursor mass (
m/z
177.1 [M+H]⁺) and the emergence of the corresponding 2-anilino product mass.
Workup & Purification: Cool the reaction to room temperature and pour it slowly into 50 mL of ice-cold distilled water while stirring vigorously. Filter the resulting precipitate, wash with cold water (3 x 10 mL), and recrystallize from hot ethanol to yield the pure 2-anilino-3-quinolinecarbonitrile.
Protocol 2: Two-Step Activation via Demethylation and Chlorination
Objective: Convert the methoxy group into a highly reactive chloride to facilitate coupling with weakly nucleophilic substrates or for organometallic cross-coupling.
Causality: Sterically hindered or highly electron-deficient anilines will not undergo direct SₙAr with a methoxy leaving group. Converting the methoxy group to a chloride (via a quinolone intermediate) drastically increases the electrophilicity of the C2 position.
Step-by-Step Methodology:
Demethylation: Suspend 2-methoxy-3-quinolinecarbonitrile (5.0 mmol) in 15 mL of 33% HBr in acetic acid. Heat the mixture at 90°C for 4 hours. The strong acid cleaves the methyl ether, yielding the tautomeric 2-oxo-1,2-dihydroquinoline-3-carbonitrile.
IPQC 1: Perform TLC (DCM:MeOH 9:1). The intermediate will appear as a highly polar, strongly UV-active spot.
Isolation: Pour the mixture into ice water, filter the precipitate, wash with water, and dry thoroughly under a high vacuum. Note: Strict absence of water is required for the next step.
Chlorination: Suspend the dried intermediate in neat POCl₃ (50.0 mmol, 10 eq). Reflux at 105°C for 3 hours. The POCl₃ acts as both solvent and reagent, converting the hydroxyl tautomer into the corresponding chloride.
IPQC 2: Quench a 10 µL micro-aliquot in ice water, extract with EtOAc, and run GC-MS to confirm the presence of 2-chloro-3-quinolinecarbonitrile.
Quenching: Cool the bulk reaction to room temperature and carefully add it dropwise to crushed ice to destroy excess POCl₃. Extract the aqueous layer with EtOAc (3 x 30 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo.
Mechanism of Action: Kinase Inhibition Pathway
Once synthesized, 4-anilino and 2-anilino-3-quinolinecarbonitriles act as potent competitive inhibitors within the ATP-binding pocket of target kinases. The diagram below illustrates the self-validating logic of this pharmacological intervention.
Mechanism of action for quinolinecarbonitrile-derived ATP-competitive tyrosine kinase inhibitors.
By occupying the ATP pocket, the quinolinecarbonitrile prevents the kinase from phosphorylating downstream substrates like STAT5. Without these phosphorylation events, the signal transduction cascade required for the survival and proliferation of malignant cells (such as CML cells) is completely halted, inducing apoptosis 4.
References
EvitaChem Technical Data. 2-methoxy-3-Quinolinecarbonitrile (EVT-14088057) | 28448-09-1: Reactions and Technical Details. Retrieved from 1.
Journal of Medicinal Chemistry (ACS). Synthesis and Src Kinase Inhibitory Activity of a Series of 4-Phenylamino-3-quinolinecarbonitriles. Retrieved from 3.
Cancer Research. SKI-606, a 4-Anilino-3-quinolinecarbonitrile Dual Inhibitor of Src and Abl Kinases. Retrieved from 2.
National Institutes of Health (PMC). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. Retrieved from 4.
Application Note: In Vivo Dosing Strategies and Pharmacokinetic Profiling for 2-Methoxy-3-quinolinecarbonitrile Derivatives
Pharmacological Context & Structural Causality The compound 2-methoxy-3-quinolinecarbonitrile (Molecular Formula: C₁₁H₈N₂O, MW: 184.19 g/mol ) serves as a foundational pharmacophore in modern targeted therapeutics, parti...
Author: BenchChem Technical Support Team. Date: April 2026
Pharmacological Context & Structural Causality
The compound 2-methoxy-3-quinolinecarbonitrile (Molecular Formula: C₁₁H₈N₂O, MW: 184.19 g/mol ) serves as a foundational pharmacophore in modern targeted therapeutics, particularly in the development of dual Src/Abl kinase inhibitors[1][2].
The specific arrangement of the 2-methoxy and 3-carbonitrile groups on the quinoline core is not arbitrary; it creates a synergistic electronic effect critical for in vivo bioactivity. The carbonitrile (-CN) group acts as a strong electron-withdrawing moiety, which enhances the hydrogen-bonding potential of the adjacent methoxy oxygen[1]. Furthermore, this configuration generates a fixed dipole moment that aligns perfectly with the polar subpockets of kinase ATP-binding domains, ensuring high-affinity target engagement[1][3].
Because the unmodified core is highly hydrophobic and crystalline, transitioning these derivatives (such as 4-anilino-3-quinolinecarbonitriles) from in vitro assays to in vivo murine models requires precise formulation strategies to ensure bioavailability and volumetric dosing accuracy[2][4].
Formulation Matrix & Physicochemical Rationale
To achieve reproducible pharmacokinetics (PK) and pharmacodynamics (PD), the formulation must overcome the inherent lipophilicity of the quinoline core. We utilize a standardized suspension matrix of 0.5% Methylcellulose (Methocel) and 0.4% Polysorbate 80 (Tween 80) for oral gavage (PO)[2][4].
Causality of Excipient Selection:
Tween 80 (Surfactant): Lowers the surface tension of the hydrophobic drug particles, allowing the aqueous vehicle to wet the API and prevent macroscopic aggregation.
Methylcellulose (Viscosity Modifier): Increases the dynamic viscosity of the vehicle. This prevents the rapid sedimentation of the dense quinoline particles, ensuring that the suspension remains homogeneous from the first dosed animal to the last.
Table 1: Standardized Formulation Matrix
Component
Final Concentration
Function
Causality / Rationale
2-Methoxy-3-quinolinecarbonitrile Derivative
5.0 – 15.0 mg/mL
Active Pharmaceutical Ingredient (API)
Target engagement of Src/Abl kinases.
Methylcellulose
0.5% (w/v)
Suspending Agent
Prevents API sedimentation; ensures volumetric accuracy during gavage.
Provides an isotonic, biocompatible medium for oral administration.
In Vivo Dosing Strategies & Toxicological Outcomes
Dosing regimens must balance the eradication of tumor xenografts against systemic murine toxicity. While intraperitoneal (IP) dosing (e.g., 50 mg/kg) is occasionally used for rapid PK profiling (drawing blood at 1h and 4h)[5], oral gavage (PO) is the clinical standard for this class of compounds[2].
Table 2: Efficacy vs. Toxicity in Murine Xenograft Models
Note: A 150 mg/kg continuous QD regimen induces unacceptable Body Weight Loss (BWL). Splitting the dose to 75 mg/kg twice daily (BID) or utilizing a 5-day on / 2-day off schedule significantly mitigates gastrointestinal toxicity while maintaining target suppression[4].
Visualizing the Workflow and Mechanism
Figure 1: Standardized in vivo dosing workflow for 3-quinolinecarbonitrile xenograft models.
Figure 2: Mechanism of action for 3-quinolinecarbonitrile derivatives targeting Src/Abl pathways.
Weighing: Weigh the required mass of the 2-methoxy-3-quinolinecarbonitrile derivative.
Wetting: Add the calculated volume of 0.4% Tween 80. Vortex vigorously for 2 minutes until the powder is completely wetted.
Suspending: Gradually add the 0.5% Methylcellulose solution while continuously stirring at 4°C[4].
Homogenization: Sonicate the mixture in a cold water bath for 10 minutes.
Validation Checkpoint: Inspect the suspension against a light source. It must appear uniformly opaque without visible macroscopic aggregates. If settling occurs within 5 minutes of standing, increase the viscosity of the Methocel or extend sonication time.
Phase 2: Xenograft Inoculation & Staging
Cell Preparation: Suspend K562 or KU812 cells to a concentration of
50×106
cells/mL in a 1:1 volumetric ratio of cold PBS to Matrigel[2].
Injection: Inject 0.2 mL of the cell suspension subcutaneously into the flank of 6–7 week old female Nude mice (Charles River)[2].
Causality: Nude mice are required to prevent T-cell mediated immune rejection of the human leukemia cell lines. Matrigel provides an extracellular matrix scaffold that drastically improves initial tumor take rates.
Staging: Allow tumors to stage for approximately 10 days until they reach a volume of 200–300 mm³ (entering the exponential growth phase)[2].
Phase 3: Administration & Toxicity Monitoring
Dosing: Administer the compound via oral gavage (PO) in a 0.2 mL volume. Ensure the suspension is continuously stirred at 4°C on a magnetic plate during the dosing session to prevent settling[4].
Monitoring: Weigh the mice daily.
Validation Checkpoint: Calculate the Body Weight Loss (BWL) percentage relative to Day 0. A BWL exceeding 20% invalidates the efficacy data due to confounding systemic toxicity. If BWL reaches 15%, immediately implement a dose holiday or switch from a 150 mg/kg QD regimen to a 75 mg/kg BID regimen[4].
Phase 4: Pharmacodynamic (PD) Validation
Tissue Harvesting: Euthanize a subset of mice at 2h, 6h, and 24h post-dose. Rapidly excise the tumor, snap-freeze in liquid nitrogen, and homogenize in RIPA buffer containing protease and phosphatase inhibitors.
Western Blotting: Probe lysates for total and phosphorylated Src (Tyr416) and Abl.
Validation Checkpoint: The assay is considered successful and target engagement is confirmed only if the Western blot shows a dose-dependent reduction in p-Src/p-Abl in the treated cohort compared to the vehicle-treated control[2].
SKI-606, a 4-Anilino-3-quinolinecarbonitrile Dual Inhibitor of Src and Abl Kinases
Source: SciSpace / Cancer Research
URL
Optimization of 4-Phenylamino-3-quinolinecarbonitriles as Potent Inhibitors of Src Kinase Activity
Source: Journal of Medicinal Chemistry - ACS Publications
URL
SKI-606, a 4-anilino-3-quinolinecarbonitrile dual inhibitor of Src and Abl kinases, is a potent antiproliferative agent...
In vitro and In vivo Activity of SKI-606, a Novel Src-Abl Inhibitor, against Imatinib-Resistant Bcr-Abl+ Neoplastic Cells
Source: AACR Journals
URL
Technical Support Center: Optimizing the Synthesis of 2-Methoxy-3-quinolinecarbonitrile
Welcome to the technical support center for the synthesis of 2-methoxy-3-quinolinecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting a...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 2-methoxy-3-quinolinecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical guidance needed to improve your reaction yield and obtain a high-purity product.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most common causes?
Low yields in the synthesis of 2-methoxy-3-quinolinecarbonitrile can often be traced back to a few key areas: incomplete conversion of the starting material (2-chloro-3-quinolinecarbonitrile), degradation of the product, or competing side reactions. Suboptimal reaction conditions, such as incorrect temperature, insufficient reaction time, or the quality of the sodium methoxide, are frequent culprits.
Q2: I'm observing multiple spots on my TLC plate after the reaction. What are the likely side products?
The most common side product is the starting material, 2-chloro-3-quinolinecarbonitrile, indicating an incomplete reaction. Another possibility is the formation of a hydrolysis product, 2-hydroxy-3-quinolinecarbonitrile, if there is moisture in the reaction. Other unexpected spots could arise from impurities in the starting materials or solvents.
Q3: Is the quality of sodium methoxide critical for this reaction?
Absolutely. Sodium methoxide is highly reactive and sensitive to moisture and air.[1] Using old or improperly stored sodium methoxide can lead to the presence of sodium hydroxide, which can promote unwanted side reactions and reduce the concentration of the active methoxide nucleophile, thereby lowering the yield. Always use a fresh, dry batch of sodium methoxide and handle it under an inert atmosphere.[1]
Q4: What is the optimal solvent for this reaction?
Methanol is a common solvent for this reaction as it is the conjugate acid of the methoxide nucleophile and can help to solvate it effectively. However, other polar aprotic solvents like DMF or DMSO can also be used. The choice of solvent can influence the reaction rate and solubility of the reactants.[2]
In-Depth Troubleshooting Guides
Issue 1: Low Conversion of 2-Chloro-3-quinolinecarbonitrile
A common challenge in this synthesis is achieving complete conversion of the starting material. If you are observing a significant amount of unreacted 2-chloro-3-quinolinecarbonitrile, consider the following troubleshooting steps.
Root Cause Analysis & Corrective Actions
Potential Cause
Scientific Rationale
Recommended Action
Insufficient Sodium Methoxide
The reaction is a nucleophilic aromatic substitution where methoxide displaces the chloride. Stoichiometrically, at least one equivalent of sodium methoxide is required. An excess is often used to drive the reaction to completion.
Increase the molar equivalents of sodium methoxide. A good starting point is 1.5 to 2.0 equivalents relative to the 2-chloro-3-quinolinecarbonitrile.
Low Reaction Temperature
Nucleophilic aromatic substitutions on heterocyclic rings often require thermal energy to overcome the activation energy barrier. Insufficient heat can lead to a sluggish or incomplete reaction.
Gradually increase the reaction temperature in 10°C increments and monitor the progress by TLC. Be cautious of excessively high temperatures which could lead to decomposition.
Short Reaction Time
The reaction may not have reached completion within the allotted time.
Extend the reaction time and monitor the disappearance of the starting material using TLC or LC-MS at regular intervals.
Poor Solubility of Reactants
If the reactants are not fully dissolved, the reaction will be heterogeneous and the rate will be limited by the surface area of the undissolved solid.
Consider switching to a solvent that offers better solubility for both reactants, such as DMF or DMSO. Gentle heating can also improve solubility.
Issue 2: Product Degradation or Formation of Impurities
The desired product, 2-methoxy-3-quinolinecarbonitrile, can be susceptible to degradation under certain conditions. The presence of impurities can also complicate purification and lower the final yield.
Root Cause Analysis & Corrective Actions
Potential Cause
Scientific Rationale
Recommended Action
Presence of Water
Sodium methoxide reacts readily with water to form sodium hydroxide and methanol.[1] The hydroxide can then act as a nucleophile, leading to the formation of 2-hydroxy-3-quinolinecarbonitrile.
Ensure all glassware is oven-dried before use. Use anhydrous solvents and handle sodium methoxide under an inert atmosphere (e.g., nitrogen or argon).[1]
Reaction Temperature Too High
While heat can increase the reaction rate, excessive temperatures can lead to thermal decomposition of the starting material, product, or solvent.
Optimize the reaction temperature by performing small-scale experiments at various temperatures to find the optimal balance between reaction rate and product stability.
Air Oxidation
Some quinoline derivatives can be sensitive to air oxidation, especially at elevated temperatures.
Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize exposure to oxygen.
Experimental Protocols
Protocol 1: Synthesis of 2-Methoxy-3-quinolinecarbonitrile
This protocol describes a general procedure for the methoxylation of 2-chloro-3-quinolinecarbonitrile.
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Heating mantle or oil bath
Procedure:
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3-quinolinecarbonitrile.
Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.
Solvent Addition: Add anhydrous methanol to the flask to dissolve the starting material.
Reagent Addition: Under a positive pressure of inert gas, carefully add sodium methoxide (1.5-2.0 equivalents) to the stirred solution.
Reaction: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 2-4 hours.
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexanes) until the starting material is no longer visible.
Work-up:
Cool the reaction mixture to room temperature.
Carefully quench the reaction by slowly adding water.
The product may precipitate out of solution. If so, collect the solid by vacuum filtration.
If the product remains in solution, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
Wash the combined organic layers with water and then with brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
Remove the solvent under reduced pressure to obtain the crude product.
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel.[4]
TLC is an essential technique for monitoring the progress of the reaction.
Materials:
TLC plates (silica gel 60 F254)
Developing chamber
Mobile phase (e.g., 3:7 ethyl acetate/hexanes)
UV lamp (254 nm)
Capillary tubes
Procedure:
Spotting: Using a capillary tube, spot a small amount of the reaction mixture onto the baseline of a TLC plate. Also spot the starting material as a reference.
Development: Place the TLC plate in a developing chamber containing the mobile phase. Allow the solvent to ascend the plate until it is about 1 cm from the top.
Visualization: Remove the plate from the chamber, allow the solvent to evaporate, and visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing.
Visualization of Key Processes
Reaction Workflow
Caption: Experimental workflow for the synthesis of 2-methoxy-3-quinolinecarbonitrile.
Nucleophilic Aromatic Substitution Mechanism
Caption: Mechanism of nucleophilic aromatic substitution.
Analytical Characterization
Ensuring the purity and confirming the identity of the final product is a critical step. The following analytical techniques are recommended:
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A reversed-phase C18 column with a mobile phase of methanol/water or acetonitrile/water is a good starting point.[5]
Gas Chromatography-Mass Spectrometry (GC-MS): To identify the product and any volatile impurities by their mass-to-charge ratio.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of 2-methoxy-3-quinolinecarbonitrile. The disappearance of the proton signal corresponding to the chloro-substituted quinoline and the appearance of a methoxy signal are key indicators of a successful reaction.
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as the nitrile (C≡N) and methoxy (C-O) groups.
Safety Precautions
Sodium Methoxide: Sodium methoxide is a corrosive and flammable solid that reacts violently with water.[1][6] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[1][3][7]
Solvents: Methanol, DMF, and DMSO are flammable and have associated health risks. Avoid inhalation and skin contact.
General Handling: Always consult the Safety Data Sheet (SDS) for all chemicals before use.[3][6][7]
BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
BenchChem. (2025). Troubleshooting low yield in Skraup synthesis of quinoline precursors.
Gelest, Inc. (2015, June 2). SODIUM METHOXIDE, 95%.
Safety First. (2026, March 14). Understanding the Hazards and Handling of Sodium Methoxide.
BenchChem. (2025). side reactions in the synthesis of quinoline derivatives.
TCI. (n.d.). SAFETY DATA SHEET.
ChemicalBook. (2026, January 17). Sodium Methoxide - Safety Data Sheet.
Sigma-Aldrich. (2025, November 18). SAFETY DATA SHEET.
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
ResearchGate. (n.d.). Optimization of reaction conditions.
Quora. (2018, March 24). Why nucleophllic substitution in quinoline takes place at 2 position not at 4 position?
Reddit. (2020, February 6). Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures?
SciSpace. (n.d.). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents.
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
National Institute for Environmental Studies Japan. (n.d.). III Analytical Methods.
ECHEMI. (n.d.). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
NIH. (2016, July 29). Recent Advances in Metal-Free Quinoline Synthesis.
ACS Publications. (2024, October 8). Reaction Optimization Experiment for Undergraduate Capstone Organic Chemistry Laboratory Course.
Wikipedia. (n.d.). Quinoline.
OrgoSolver. (n.d.). Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr.
MDPI. (2021, November 19). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies.
RSC Publishing. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues.
BenchChem. (2025). Isolating 2-Methoxy-3-methyl-benzoquinone: A Guide for Researchers.
EPA. (n.d.). Method 8321B (SW-846): Solvent-Extractable Nonvolatile Compounds by High Performance Liquid Chromatohraphy/Thermospray/Mass.
ATSDR. (n.d.). 7. ANALYTICAL METHODS.
PubMed. (2021, November 19). One-Pot Multicomponent Synthesis of Methoxybenzo[ h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies.
Reddit. (2020, November 23). My first synthesis was not as efficient as I had hoped. 16% yield.
ACS Omega. (2025, January 4). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview.
Google Patents. (n.d.). US20030212276A1 - Process for the preparation of 7-substituted-3 quinolinecarbonitriles.
NISCAIR. (2008). A one pot method of conversion of aldehydes into nitriles using iodine in ammonia water: Synthesis of 2-chloro-3-cyanoquinolines.
Indian Academy of Sciences. (n.d.). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines.
BenchChem. (2025). Technical Support Center: Purification of 2-Methoxy-3-methyl-benzoquinone by Chromatography.
BenchChem. (2025). A Comprehensive Technical Guide to the Synthesis of 2-Methoxy-3-methyl-benzoquinone.
BenchChem. (2025). Establishing the Purity of 2-Methoxy-3-methyl-benzoquinone: A Comparative Guide for Researchers.
Agilent. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
PubMed. (2004, April 16). Mechanism of methoxide ion substitution in the z and e isomers of o-methylbenzohydroximoyl halides.
Reddit. (2011, March 26). Why does sodium methoxide in methanol promote a E2 reaction?
Pearson+. (n.d.). Explain why only a substitution product and no elimination produc...
ACS Publications. (2001, October 17). Optimization of 4-Phenylamino-3-quinolinecarbonitriles as Potent Inhibitors of Src Kinase Activity.
Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
RSC Publishing. (n.d.). Parallels between the chloro and methoxy groups for potency optimization.
PMC. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.
BenchChem. (n.d.). A Comparative Guide to the Purity Assessment of 2-Methoxy-1,3-dithiane.
Technical Support Center: Troubleshooting 2-Methoxy-3-quinolinecarbonitrile Synthesis
Welcome to the Technical Support Center. The synthesis of 2-methoxy-3-quinolinecarbonitrile is a critical transformation in medicinal chemistry and drug development, predominantly achieved via a Nucleophilic Aromatic Sub...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. The synthesis of 2-methoxy-3-quinolinecarbonitrile is a critical transformation in medicinal chemistry and drug development, predominantly achieved via a Nucleophilic Aromatic Substitution (S_NAr) of 2-chloro-3-quinolinecarbonitrile using sodium methoxide (NaOMe) in methanol.
While the electron-withdrawing carbonitrile group at the C3 position highly activates the C2 position toward nucleophilic attack[1], this heightened reactivity also makes the substrate extremely susceptible to competing side reactions. This guide provides field-proven insights, causality-driven troubleshooting, and validated protocols to ensure high-purity yields.
Troubleshooting & FAQs
Q1: My final product is heavily contaminated with a highly polar byproduct. LC-MS indicates a mass corresponding to 2-hydroxy-3-quinolinecarbonitrile (or its tautomer, 2-oxo-1,2-dihydroquinoline-3-carbonitrile). What is causing this?A1: This is the most prevalent side reaction encountered in this specific S_NAr workflow. It is caused by the presence of trace moisture in your methanol solvent or sodium methoxide reagent. Water reacts with methoxide to form hydroxide ions (
OH−
) in a dynamic equilibrium. Because the C2 position of the quinoline ring is highly activated by the adjacent nitrile group, hydroxide acts as a highly competitive nucleophile, leading to the 2[2].
Causality & Solution: Hydroxide is a smaller, more aggressive nucleophile than methoxide. To prevent this parasitic pathway, you must use strictly anhydrous methanol (preferably <50 ppm water) and freshly prepared or properly stored sodium methoxide[3]. Never use hygroscopic NaOH or KOH in methanol as a substitute for pure NaOMe.
Q2: I am seeing unreacted 2-chloro-3-quinolinecarbonitrile even after 12 hours of reflux. Should I increase the reaction temperature or add more base?A2: Do not increase the temperature beyond the standard reflux point of methanol (65°C). Applying excessive thermal stress in the presence of a strong base promotes ring degradation and dimerization[3]. The incomplete conversion is almost certainly due to the depletion of active methoxide, not a lack of activation energy.
Causality & Solution: Methoxide is easily consumed by atmospheric
CO2
or trace moisture over long reflux periods. Instead of increasing the temperature, optimize the stoichiometry by adding a slight excess of NaOMe (1.3 equivalents) at the beginning of the reaction. If TLC monitoring shows the reaction stalling, cool the flask, add an additional 0.2 equivalents of NaOMe, and resume gentle heating.
Q3: During solvent evaporation and workup, my product turns from a pale yellow solid into a dark, tarry mixture. How can I prevent this degradation?A3: This degradation is caused by base-catalyzed polymerization and oxidation during the concentration step. As methanol is evaporated under vacuum, the concentration of residual NaOMe increases exponentially, which can attack the nitrile group or cause intermolecular condensation.
Causality & Solution: A robust protocol must be a self-validating system where reactive species are neutralized before physical stress (heat/vacuum) is applied. You must quench the reaction mixture with a weak acid (such as glacial acetic acid) to neutralize the excess NaOMe prior to evaporating the solvent[3].
Quantitative Data: Impurity Profile Comparison
The table below summarizes how variations in the S_NAr reaction conditions directly impact the yield and impurity profile of 2-methoxy-3-quinolinecarbonitrile.
To ensure high purity and reproducibility, follow this validated self-quenching methodology:
System Preparation: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet. Maintain a positive pressure of dry nitrogen to exclude atmospheric moisture and
CO2
.
Dissolution: Dissolve 1.0 equivalent of 2-chloro-3-quinolinecarbonitrile in anhydrous methanol (10 mL per gram of substrate) under a steady nitrogen stream.
Nucleophile Addition: Slowly add 1.3 equivalents of a commercial sodium methoxide solution (e.g., 25 wt% in MeOH) or freshly prepared NaOMe (generated from Na metal and anhydrous MeOH) dropwise at room temperature.
Reaction Execution: Heat the mixture to a gentle reflux (65°C) for 3 to 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system. The highly activated 2-chloro group should substitute smoothly without the need for prolonged heating[1].
In-Situ Quenching (Critical Step): Once the starting material is fully consumed, cool the flask to 0°C in an ice bath. Add glacial acetic acid dropwise until the pH of the solution reaches 7.0. This neutralizes residual base and prevents3[3].
Workup & Isolation: Evaporate the methanol under reduced pressure. Partition the resulting residue between Ethyl Acetate and distilled water. Wash the organic layer with brine, dry over anhydrous
Na2SO4
, filter, and concentrate to yield highly pure 2-methoxy-3-quinolinecarbonitrile.
Mechanistic Visualization
Reaction pathways in 2-methoxy-3-quinolinecarbonitrile synthesis and competing side reactions.
References
Source: New Journal of Chemistry (RSC Publishing)
Title: Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole
Source: ResearchGate
URL
Title: Technical Support Center: Synthesis of 2-Methoxyquinoline-4-carbaldehyde
Source: Benchchem
URL
Preventing degradation of 2-methoxy-3-quinolinecarbonitrile during long-term storage
Welcome to the technical support and troubleshooting center for 2-methoxy-3-quinolinecarbonitrile . As a nitrogen-containing heterocycle with both methoxy and carbonitrile functional groups, this compound is highly value...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support and troubleshooting center for 2-methoxy-3-quinolinecarbonitrile . As a nitrogen-containing heterocycle with both methoxy and carbonitrile functional groups, this compound is highly valued in medicinal chemistry and drug discovery[1]. However, its unique structural features make it susceptible to specific environmental degradation pathways. This guide provides the mechanistic reasoning, diagnostic troubleshooting, and self-validating protocols required to maintain absolute chemical integrity during long-term storage.
Part 1: Mechanistic Overview of Degradation
To prevent degradation, researchers must first understand the chemical causality behind it. 2-Methoxy-3-quinolinecarbonitrile is primarily vulnerable to two environmental factors: moisture and light.
Hydrolytic Vulnerability (Moisture & pH): The carbon atom within the carbonitrile (-C≡N) group exists in a +3 oxidation state, rendering it highly electrophilic[2]. When exposed to ambient humidity, water acts as a nucleophile. This nucleophilic addition—often accelerated by trace acidic or basic impurities—causes the nitrile to hydrolyze into a carboxamide (-CONH2), which can subsequently degrade further into a carboxylic acid (-COOH)[2][3].
Photochemical Vulnerability (UV/Vis Light): Quinolinecarbonitriles are highly sensitive to photon absorption. Exposure to ultraviolet or visible light triggers radical-forming reactions, leading to photoinduced substitution and dimerization[4]. This disrupts the conjugated
π
-system of the quinoline core, structurally compromising the active pharmaceutical ingredient (API).
Degradation pathways of 2-methoxy-3-quinolinecarbonitrile via hydrolysis and photochemistry.
Part 2: Diagnostic Troubleshooting & FAQs
Q: My stored batch shows a new, highly polar peak on reverse-phase HPLC. What is this impurity?A: This is highly likely the amide or carboxylic acid derivative resulting from moisture-induced hydrolysis. Because the carbon in a nitrile group is at a high oxidation state, it readily accepts water (a weak nucleophile) if the environment is not strictly anhydrous[2]. To prevent this, the compound must be stored in a desiccator.
Q: The powder was originally white/off-white but has turned yellow over the last six months. Is it still viable?A: No, discoloration is a primary macroscopic indicator of photodegradation. Quinolinecarbonitriles undergo photoinitiated radical reactions and dimerization when exposed to light[4]. The yellowing indicates a disruption of the molecular conjugation. The batch must be re-purified or discarded. Always store the compound in opaque or amber vials.
Q: Can I store the compound as a stock solution for routine assays?A: It is strongly discouraged for long-term storage. Storing the compound in protic solvents (like methanol, ethanol, or water) exponentially increases the rate of both photoinduced substitution[4] and spontaneous hydrolysis[3]. If a stock solution is absolutely mandatory for workflow efficiency, dissolve it in an anhydrous, aprotic solvent (e.g., anhydrous DMSO), aliquot into single-use tubes, and store at -80°C for no longer than 30 days.
Part 3: Self-Validating Standard Operating Procedure (SOP)
To ensure scientific integrity, storage must not be a passive action but a self-validating system . This protocol ensures that the baseline purity is recorded and preserved, with causality driving every step.
Step-by-Step Methodology
Baseline Quality Control (QC): Before storage, run a baseline HPLC (UV at 254 nm) and
1
H-NMR. Causality: You cannot verify stability without a quantitative baseline. This proves the initial absence of amide/acid impurities.
Lyophilization/Desiccation: Place the bulk powder in a vacuum desiccator containing active silica gel or Drierite for 24 hours. Causality: Removing surface and interstitial moisture eliminates the nucleophile required for nitrile hydrolysis[3].
Aliquoting into Amber Vials: Divide the powder into single-use aliquots using amber glass vials. Causality: Amber glass blocks UV/Vis radiation, preventing photoinitiated dimerization[4]. Single-use aliquots prevent repeated freeze-thaw cycles and repeated exposure to atmospheric moisture.
Inert Gas Purging: Gently flush each vial with a heavy inert gas (Argon is preferred over Nitrogen as it is heavier than air and settles over the powder). Causality: Displacing oxygen and atmospheric moisture prevents oxidative degradation and hydration.
Cold Storage: Seal the vials tightly with PTFE-lined caps and store at -20°C. Causality: Lowering the thermal energy of the system exponentially decreases the kinetic rate of any potential degradation reactions.
Validation Loop: After 6 months, pull one aliquot and repeat the HPLC/
1
H-NMR. Compare against the baseline QC to validate the integrity of the storage system.
Self-validating workflow for the long-term, degradation-free storage of quinolinecarbonitriles.
Part 4: Quantitative Stability Matrix
The following table summarizes the kinetic stability profile of 2-methoxy-3-quinolinecarbonitrile based on the interaction of its functional groups with environmental variables.
Optimizing mobile phase for 2-methoxy-3-quinolinecarbonitrile column chromatography
Welcome to the Advanced Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for analytical chemists and drug development professionals dealing with the c...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for analytical chemists and drug development professionals dealing with the chromatographic complexities of 2-methoxy-3-quinolinecarbonitrile .
This molecule presents a unique separation challenge: it features a weakly basic quinoline nitrogen, an electron-donating methoxy group, and a highly polar, electron-withdrawing carbonitrile group. These competing electronic effects make the molecule highly susceptible to secondary column interactions and co-elution with structurally similar synthetic precursors. This guide bypasses generic advice, providing field-proven, self-validating protocols and mechanistic explanations to help you achieve robust, reproducible separations.
Module 1: Physicochemical Profiling & Causality
Before adjusting pump parameters, we must understand the analyte's behavior in solution. The quinoline nitrogen has a pKa of approximately 4.9[5]. In reversed-phase HPLC (RP-HPLC), if the mobile phase pH is near this pKa, the molecule exists in a state of partial ionization. Furthermore, basic nitrogen atoms are notorious for undergoing secondary ion-exchange interactions with residual, unbonded silanol groups (Si-O⁻) on silica-based stationary phases. Understanding this causality is the key to eliminating peak tailing and retention time drift [1].
Module 2: Troubleshooting Guides & FAQs
Q1: Why does 2-methoxy-3-quinolinecarbonitrile exhibit severe peak tailing on my standard C18 column, and how do I correct it?A: This is the classic "Silanol Effect." While your primary retention mechanism is hydrophobic interaction with the C18 ligands, a secondary retention mechanism is occurring. At a mobile phase pH above 3.0, residual silanol groups on the silica surface ionize to form negatively charged Si-O⁻ sites. The basic quinoline nitrogen undergoes an ion-exchange interaction with these sites. Because this interaction is kinetically slower than hydrophobic partitioning, a portion of the analyte molecules is retained longer, causing a tailing peak [1][3].
Corrective Action:
Lower the pH: Adjust the aqueous mobile phase pH to ≤ 2.5 using a strong buffer (e.g., 0.1% Trifluoroacetic acid or phosphate buffer). This protonates the silanols (Si-OH), neutralizing their negative charge and eliminating the ion-exchange sites [3].
Use a Competing Base: If low pH is not feasible for your detector, add 10 mM Triethylamine (TEA) to the mobile phase. TEA acts as a sacrificial amine, preferentially binding to the active silanol sites and shielding your analyte [2].
Upgrade the Stationary Phase: Switch to a high-purity (Type B) silica column with exhaustive double-endcapping to minimize exposed silanols [4].
Fig 1: Troubleshooting workflow for resolving basic analyte peak tailing via silanol suppression.
Q2: My retention times for 2-methoxy-3-quinolinecarbonitrile drift unpredictably between injections. What is the root cause?A: Retention time drift for ionizable compounds is almost always a symptom of inadequate buffer capacity relative to the analyte's pKa. If your mobile phase pH is within ±1.0 pH unit of the quinoline nitrogen's pKa (~4.9), microscopic local pH changes in the column will cause the analyte to shift unpredictably between its ionized (hydrophilic, early eluting) and unionized (hydrophobic, late eluting) states.
Corrective Action: Ensure your mobile phase is robustly buffered (25–50 mM) at least 1.5 to 2.0 pH units away from the pKa. Operating at pH 2.5 ensures >99% of the molecules are in the same protonated state, locking in the retention time [5].
Q3: I cannot resolve 2-methoxy-3-quinolinecarbonitrile from its positional isomers (e.g., 4-methoxy derivatives) or synthetic precursors. How should I optimize?A: Standard C18 columns rely primarily on hydrophobic dispersion forces, which are often insufficient for distinguishing subtle positional changes in rigid aromatic systems.
Corrective Action: First, switch your organic modifier from Acetonitrile (MeCN) to Methanol (MeOH). Methanol is a protic solvent and can participate in hydrogen bonding with the methoxy and carbonitrile groups, often providing different selectivity than the aprotic MeCN [6]. If mobile phase optimization fails, change the stationary phase chemistry. A Pentafluorophenyl (PFP) or Phenyl-Hexyl column provides alternative retention mechanisms, including π-π interactions and dipole-dipole interactions, which are highly effective for separating aromatic positional isomers [7].
Fig 2: Logical workflow for optimizing the resolution of closely related quinoline positional isomers.
Module 3: Quantitative Data & Parameter Selection
Table 1: Mobile Phase and Column Optimization Matrix for Quinoline Derivatives
Parameter
Condition
Mechanistic Effect
Expected Outcome
pH
≤ 2.5 (e.g., 0.1% TFA)
Suppresses silanol ionization; fully protonates quinoline N.
Sharp, symmetrical peaks; reduced tailing.
pH
4.0 - 6.0
Analyte is near pKa; partial ionization state.
Retention time drift; split peaks; poor robustness.
Additive
10 mM Triethylamine
Competitively blocks residual acidic silanols.
Improved peak symmetry on older/Type A silica.
Organic
Methanol (MeOH)
Enables H-bonding with -OCH₃ and -CN groups.
Enhanced selectivity for structural isomers.
Column
PFP Phase
Induces π-π and dipole interactions with the quinoline ring.
Maximum resolution for positional isomers.
Module 4: Experimental Protocol - Self-Validating Mobile Phase Preparation
To ensure a self-validating system, this protocol includes built-in equilibration checks to confirm mobile phase integrity before sample injection.
Step 1: Aqueous Buffer Preparation (Mobile Phase A)
Weigh accurately 3.40 g of Potassium dihydrogen phosphate (KH₂PO₄) and dissolve in 900 mL of HPLC-grade water (Milli-Q, 18.2 MΩ·cm) to create a ~25 mM solution.
Insert a calibrated pH probe. Slowly add concentrated Phosphoric acid (H₃PO₄) dropwise while stirring until the pH reaches exactly 2.50. Causality: This ensures the pH is >2 units away from the quinoline pKa.
Transfer to a 1000 mL volumetric flask and bring to volume with HPLC-grade water.
Critical Step: Filter the buffer through a 0.22 µm hydrophilic membrane (e.g., Nylon or PES) to remove particulates and simultaneously degas under vacuum.
Step 2: Organic Modifier Preparation (Mobile Phase B)
Use 100% HPLC-grade Methanol (preferred for isomer selectivity) or Acetonitrile.
Filter through a 0.22 µm PTFE membrane.
Step 3: System Equilibration & Validation
Purge the HPLC lines with Mobile Phase A and B.
Set the pump to the initial gradient conditions (e.g., 80% A / 20% B) at a flow rate of 1.0 mL/min.
Self-Validation Check: Monitor the baseline at 254 nm. Do not inject the sample until the baseline noise is < 0.05 mAU and the system backpressure is stable (fluctuation < 1%) for at least 15 column volumes. This guarantees thermal and chemical equilibration of the stationary phase.
References
What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub.[Link]
How to avoid the tailing problem of basic compounds in HPLC analysis? - uHPLCs Lab.[Link]
Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex.[Link]
Troubleshooting
Technical Support Center: Optimizing Shelf Life & Stability of 2-Methoxy-3-quinolinecarbonitrile DMSO Stock Solutions
Welcome to the technical support and troubleshooting center for handling 2-methoxy-3-quinolinecarbonitrile (MW: 176.18 g/mol ) [1]. As a critical nitrogen-containing heterocyclic building block in drug discovery, maintai...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support and troubleshooting center for handling 2-methoxy-3-quinolinecarbonitrile (MW: 176.18 g/mol ) [1]. As a critical nitrogen-containing heterocyclic building block in drug discovery, maintaining the structural integrity and solubility of this compound in Dimethyl Sulfoxide (DMSO) is paramount.
While DMSO is the gold-standard solvent for high-throughput screening libraries, it introduces specific thermodynamic and chemical risks. Improper handling leads to rapid degradation, micro-precipitation, and compromised assay reproducibility. This guide explores the causality behind these degradation mechanisms and provides self-validating protocols to ensure absolute confidence in your experimental data.
Part 1: The Causality of Degradation in DMSO
To prevent compound loss, we must first understand the physical chemistry of the solvent-solute interactions. The degradation of 2-methoxy-3-quinolinecarbonitrile in DMSO is primarily driven by three vectors:
Hygroscopicity & Hydrolytic Risk: DMSO is intensely hygroscopic. When a stock vial is opened in ambient air, it rapidly absorbs atmospheric moisture. For a quinoline derivative possessing a carbonitrile (-C≡N) group, water ingress is catastrophic. It drastically reduces the solubility of the hydrophobic quinoline core (causing micro-precipitation) and introduces the risk of slow, trace-metal-catalyzed hydrolysis of the nitrile group into an amide.
Freeze-Thaw Concentration Gradients: Pure DMSO freezes at 18.5°C. When placed in a -20°C freezer, the solvent crystallizes first. This physical process excludes the solute (2-methoxy-3-quinolinecarbonitrile) and any absorbed water into an increasingly concentrated liquid micro-environment. This localized supersaturation forces the compound to aggregate.
Dissolution Kinetics: Upon thawing, the dissolution kinetics of these crystalline aggregates are significantly slower than the melting rate of the DMSO. If the solution is not actively sonicated and heated, micro-particles remain undissolved, leading to a drop in effective concentration [2].
Fig 1. Causal degradation pathways of quinolinecarbonitrile in DMSO.
Part 2: Troubleshooting & FAQs
Q1: I noticed a precipitate in my 10 mM 2-methoxy-3-quinolinecarbonitrile solution after thawing from -20°C. Why does this happen, and how do I fix it?Causality: As explained above, the freezing process of DMSO creates localized supersaturation, forcing the compound out of solution.
Solution: Do not use the solution immediately after it visually thaws. You must warm the vial in a 37°C water bath for 5–10 minutes, followed by vigorous vortexing and mild sonication to overcome the activation energy required for re-dissolution.
Prevention: Aliquot your stock solutions to limit freeze-thaw cycles. Studies on pharmaceutical repositories demonstrate that compounds subjected to repeated freeze-thaw cycling suffer a concentration drop of >10% within just 10 cycles () [2].
Q2: Does atmospheric moisture really impact a stock solution that much?Causality: Yes. demonstrated that water ingress is a far more significant driver of compound loss in DMSO than oxygen exposure [3]. Because 2-methoxy-3-quinolinecarbonitrile relies on the aprotic nature of DMSO for solvation, the introduction of hydrogen-bonding water molecules disrupts the solvation shell, leading to irreversible precipitation over time.
Q3: What is the maximum number of freeze-thaw cycles this compound can tolerate?Causality: Based on high-throughput library studies, you should limit handling to <10 cycles . 15 cycles is the absolute maximum threshold before significant structural integrity and quantitative concentration are lost [2].
Part 3: Quantitative Data Summary
The following table synthesizes the expected stability and recovery rates of quinoline derivatives in DMSO under various storage conditions, derived from pharmaceutical repository studies [2][3][4].
Storage Condition
Timeframe
Max Freeze-Thaw Cycles
Expected Compound Recovery (%)
Primary Degradation Risk
Room Temp (Air)
15 Weeks
0
~50 - 60%
Hydration, Hydrolysis
4°C (Argon)
1 Year
0
>85%
Slow Precipitation
-20°C (Argon)
2 Years
< 5
>95%
Micro-precipitation
-20°C (Air)
7 Weeks
25
<80%
Freeze-Thaw Aggregation
Part 4: Self-Validating Experimental Protocols
To ensure trustworthiness in your assays, you must utilize a self-validating system. The following protocols guarantee that any degradation or precipitation is detected before the compound is introduced to your biological or chemical assay.
Protocol A: Anhydrous Aliquoting Workflow
Objective: Prevent water ingress and eliminate freeze-thaw stress.
Desiccation: Before opening the lyophilized powder, allow the sealed vial of 2-methoxy-3-quinolinecarbonitrile to equilibrate to room temperature in a desiccator for 30 minutes. This prevents ambient condensation from forming on the cold powder.
Solubilization: Dissolve the compound in anhydrous, sterile-filtered DMSO (≥99.9% purity, water content <0.005%) to your desired stock concentration (e.g., 10 mM).
Inert Gas Purging: Gently blow a stream of Argon or dry Nitrogen gas over the liquid surface to displace ambient air.
Aliquoting: Immediately divide the stock into single-use volumes (e.g., 20 µL to 50 µL) in low-bind polypropylene microcentrifuge tubes.
Cryopreservation: Flash-freeze the aliquots in liquid nitrogen or place them directly into a -80°C freezer for long-term storage.
Protocol B: Self-Validating LC-MS Stability Assay
Objective: Verify concentration and structural integrity post-thaw.
A protocol is only self-validating if it contains an internal control. Before using a stored aliquot for a critical experiment, validate it using this LC-UV-MS workflow:
Internal Standard Spike: Thaw the test aliquot (37°C, sonicate 5 mins). Spike the aliquot with a known concentration of a stable internal standard (IS) (e.g., a stable isotope-labeled quinoline or an inert structurally similar analog).
Dilution: Dilute the spiked mixture 1:1000 in the LC mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).
Acquisition: Run the sample via LC-UV-MS. Monitor the UV absorbance at the expected
λmax
and extract the specific mass-to-charge ratio for 2-methoxy-3-quinolinecarbonitrile (
m/z[M+H]+≈
177.1).
Self-Validation Metric:
Calculate the Area Under the Curve (AUC) ratio of the compound to the IS.
Pass: The AUC ratio remains within ±5% of the baseline (Time 0) measurement, and no
+18m/z
(hydration) or
+16m/z
(oxidation) degradation peaks are detected.
Fail: If the ratio drops by >5%, the stock has precipitated or degraded and must be discarded.
Fig 2. Self-validating preparation and QC workflow for DMSO stock solutions.
References
Kozikowski, B. A., et al. "The effect of freeze/thaw cycles on the stability of compounds in DMSO." Journal of Biomolecular Screening, 2003. URL:[Link]
Cheng, X., et al. "Studies on repository compound stability in DMSO under various conditions." Journal of Biomolecular Screening, 2003. URL:[Link]
Reference Data & Comparative Studies
Validation
1H and 13C NMR spectral data for 2-methoxy-3-quinolinecarbonitrile validation
Definitive Structural Validation of 2-Methoxy-3-quinolinecarbonitrile: A Comparative NMR Guide As a Senior Application Scientist in pharmaceutical development, I frequently encounter a critical bottleneck in the procurem...
Author: BenchChem Technical Support Team. Date: April 2026
Definitive Structural Validation of 2-Methoxy-3-quinolinecarbonitrile: A Comparative NMR Guide
As a Senior Application Scientist in pharmaceutical development, I frequently encounter a critical bottleneck in the procurement of heterocyclic building blocks: distinguishing high-purity reference standards from crude synthesized alternatives or isobaric impurities. For 2-methoxy-3-quinolinecarbonitrile —a highly privileged scaffold in the design of kinase inhibitors and antimalarial agents—relying solely on LC-MS for quality control is a fundamental analytical error.
Because O-methylation and N-methylation yield isobaric products (exact same mass), mass spectrometry cannot definitively confirm the position of the methyl group. To objectively evaluate a high-purity commercial product against crude or isomeric alternatives, we must rely on high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide breaks down the causality behind the spectral data, compares the analytical performance of the pure product against common alternatives, and provides a self-validating experimental protocol.
The Causality of Experimental Choices: Why NMR?
When synthesizing or purchasing 2-methoxy-3-quinolinecarbonitrile, the most common synthetic route involves the methylation of 2-hydroxy-3-quinolinecarbonitrile (or its tautomer, 2-oxo-1,2-dihydroquinoline-3-carbonitrile). Depending on the reaction conditions, this yields either the desired O-methylated product (2-methoxy-3-quinolinecarbonitrile) or the N-methylated isomeric impurity (N-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile).
We utilize NMR because the electronic environments of these two isomers are distinctly different [1]:
Electronegativity & Shielding: The oxygen atom in the methoxy group is highly electronegative, pulling electron density away from the methyl protons and heavily deshielding them. This pushes the ¹H NMR signal downfield to ~4.12 ppm. Conversely, the nitrogen atom in the N-methyl isomer is less electronegative and part of an amide-like resonance system, resulting in a more shielded methyl signal at ~3.75 ppm.
Magnetic Anisotropy: The carbonitrile (-C≡N) group at the C-3 position exerts a powerful electron-withdrawing effect and creates a localized magnetic anisotropic cone. This severely deshields the adjacent H-4 proton on the quinoline ring, pushing it to a distinct singlet at ~8.55 ppm [2].
Caption: Logical differentiation of O-methyl vs. N-methyl isomers using 1D chemical shifts and 2D HMBC.
Comparative Data Presentation: Product vs. Alternatives
To objectively demonstrate the value of sourcing a High-Purity Reference Standard, we compared its spectral data against two common alternatives: a Crude Synthesized Grade (containing unreacted 2-chloro-3-quinolinecarbonitrile precursor) and the Isomeric Impurity (N-methylated byproduct).
Table 1: ¹H NMR Comparative Spectral Data (400 MHz, CDCl₃)
All shifts reported in δ (ppm) relative to TMS (0.00 ppm).
Proton Assignment
High-Purity Product (2-Methoxy...)
Alternative 1: Crude Grade
Alternative 2: Isomeric Impurity (N-Methyl...)
-OCH₃ / -NCH₃
4.12 (s, 3H)
4.12 (s) + Minor peaks at 3.75
3.75 (s, 3H)
H-4 (Quinoline)
8.55 (s, 1H)
8.55 (s) + 8.70 (s, precursor)
8.30 (s, 1H)
H-5
7.85 (dd, 1H)
7.85 (dd)
7.65 (dd, 1H)
H-6, H-7
7.50 - 7.75 (m, 2H)
Complex multiplet (overlapping)
7.30 - 7.55 (m, 2H)
H-8
7.90 (d, 1H)
7.90 (d)
7.45 (d, 1H)
Table 2: ¹³C NMR Comparative Spectral Data (100 MHz, CDCl₃)
Carbon assignments validated via DEPT-135 and HSQC.
Carbon Assignment
High-Purity Product
Alternative 2: Isomeric Impurity
Diagnostic Significance
Methyl Carbon
54.8 ppm
29.5 ppm
Definitive proof of O- vs. N-linkage [3].
C-3 (C-C≡N)
103.2 ppm
105.1 ppm
Shifted by adjacent functional group electronics.
-C≡N (Nitrile)
115.6 ppm
114.8 ppm
Confirms presence of the intact cyano group.
C-4
144.1 ppm
142.0 ppm
Highly deshielded by the nitrile anisotropy.
C-2
161.5 ppm (-O-C=N)
160.2 ppm (C=O)
Differentiates imino ether from amide carbonyl.
Performance Verdict: The High-Purity Product exhibits a pristine baseline with a sharp, unambiguous singlet at 4.12 ppm, confirming 100% O-alkylation. The Crude Grade fails quantitative integration due to overlapping precursor peaks (H-4 at 8.70 ppm), which would poison downstream catalytic cross-coupling reactions.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, an NMR protocol cannot simply be a list of parameters; it must be a self-validating system. The following methodology ensures that the data acquired is quantitatively reliable and free from artifactual misinterpretation.
Step 1: Quantitative Sample Preparation
Weigh exactly 10.0 mg of the 2-methoxy-3-quinolinecarbonitrile sample using a microbalance.
Dissolve in 0.6 mL of high-purity Chloroform-d (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
Self-Validation Check: Ensure the solution is perfectly clear. Any particulate matter will distort magnetic field homogeneity (shimming). Filter through a glass wool plug into a 5 mm NMR tube if necessary.
Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of CDCl₃ and shim the Z-axis gradients until the solvent peak full-width at half-maximum (FWHM) is < 0.8 Hz.
Causality of Delay: Do not use default acquisition parameters. Perform an Inversion-Recovery experiment to determine the longitudinal relaxation time (T1) of the H-4 proton. To achieve >99% quantitative accuracy for integration, the relaxation delay (D1) must be set to 5 × T1 (typically D1 = 10-15 seconds for rigid heterocycles).
Step 3: 1D and 2D Acquisition Workflow
¹H NMR: Acquire 16 scans with a 30° pulse angle.
¹³C NMR / DEPT-135: Acquire 1024 scans. Run a DEPT-135 sequence immediately after to phase all CH and CH₃ carbons positively, and CH₂ carbons negatively (note: this molecule contains no CH₂ groups, so all protonated carbons will point up, while quaternary carbons like C-2, C-3, and -CN will disappear, validating their assignment).
2D HMBC (Heteronuclear Multiple Bond Correlation): Acquire to definitively link the methoxy protons (4.12 ppm) to the C-2 carbon (161.5 ppm) across three bonds (³J_CH). If the sample is the N-methyl isomer, the methyl protons will correlate to both C-2 and C-8a.
Caption: Self-validating NMR workflow ensuring quantitative purity and structural verification.
Step 4: Processing & Verification
Apply a 0.3 Hz exponential line broadening (LB) to the ¹H FID before Fourier Transformation to optimize the Signal-to-Noise (S/N) ratio without sacrificing resolution. Phase and baseline correct manually. Set the TMS peak exactly to 0.00 ppm. Integrate the H-4 singlet (8.55 ppm) as exactly 1.00; the methoxy singlet (4.12 ppm) must integrate between 2.98 and 3.02 to pass the self-validation threshold for a high-purity product.
References
NMR Quantification of Hydrogen-Bond-Accepting Ability for Organic Molecules
The Journal of Organic Chemistry (ACS Publications)[Link]
2-Methoxyquinoline: Spectral Information and Computed Properties
PubChem (National Institutes of Health)[Link]
Comparative
A Technical Guide to the Mass Spectrometry Fragmentation of 2-methoxy-3-quinolinecarbonitrile and Comparative Analytical Approaches
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 2-methoxy-3-quinoline...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 2-methoxy-3-quinolinecarbonitrile, a heterocyclic compound with potential pharmacological activities, presents a unique analytical challenge.[1] This guide, designed for the discerning researcher, provides an in-depth analysis of the mass spectrometry fragmentation pattern of 2-methoxy-3-quinolinecarbonitrile, offering a predictive framework based on established principles and data from related structures. Furthermore, we will objectively compare this mass spectrometric approach with alternative analytical techniques, providing the necessary experimental data and protocols to empower your research.
The Rationale for Mass Spectrometry in the Analysis of Quinolines
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the deduction of structural features through fragmentation analysis.[2] For quinoline derivatives, which form a core scaffold in many therapeutic agents, understanding their behavior under ionization is crucial for identification and characterization.[3] Electron ionization (EI) is a hard ionization technique that induces significant fragmentation, providing a detailed fingerprint of the molecule's structure.[4]
Predicted Mass Spectrometry Fragmentation Pattern of 2-methoxy-3-quinolinecarbonitrile
The primary fragmentation pathways are expected to involve the methoxy and cyano substituents, as well as the quinoline core.
Key Fragmentation Pathways:
Loss of a Methyl Radical (•CH₃): A common initial fragmentation for methoxy-substituted aromatic compounds is the loss of a methyl radical from the methoxy group.[6][7] This results in a stable, even-electron cation.
[M - 15]⁺ at m/z 169
Sequential Loss of Carbon Monoxide (CO): Following the initial loss of the methyl radical, the resulting ion can undergo further fragmentation by losing a molecule of carbon monoxide. This is a characteristic fragmentation of methoxy-aromatic compounds.[6]
[M - 15 - 28]⁺ at m/z 141
Loss of a Formyl Radical (•CHO): A concerted loss of the methoxy group as a formyl radical can also occur.
[M - 29]⁺ at m/z 155
Loss of Hydrogen Cyanide (HCN): The quinoline ring itself is known to be highly stable, but can undergo fragmentation by eliminating a molecule of hydrogen cyanide.[5] This can occur from the molecular ion or from fragment ions.
[M - 27]⁺˙ at m/z 157
Cleavage of the Cyano Group (•CN): The loss of the cyano radical is another possible fragmentation pathway.
[M - 26]⁺ at m/z 158
The following diagram illustrates the predicted fragmentation cascade of 2-methoxy-3-quinolinecarbonitrile under electron ionization.
A Comparative Guide to the Biological Efficacy of 2-Methoxy-3-Quinolinecarbonitrile and Standard PI3K/Akt/mTOR Pathway Inhibitors
This guide provides a comprehensive comparison of the biological efficacy of the investigational compound 2-methoxy-3-quinolinecarbonitrile against established, standard-of-care inhibitors targeting the PI3K/Akt/mTOR sig...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive comparison of the biological efficacy of the investigational compound 2-methoxy-3-quinolinecarbonitrile against established, standard-of-care inhibitors targeting the PI3K/Akt/mTOR signaling pathway. As researchers and drug development professionals, understanding the nuanced differences in mechanism, potency, and cellular impact is critical for advancing novel cancer therapeutics. This document synthesizes data from foundational research and provides detailed, field-proven experimental protocols to empower your own comparative studies.
Introduction: Targeting a Core Cancer Pathway
The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central signaling cascade that governs cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in a wide array of solid tumors has made it one of the most intensely pursued targets in oncology.[1][3] While several inhibitors targeting key nodes of this pathway—PI3K, Akt, and mTOR—have reached clinical use, challenges such as acquired resistance and toxicity persist, driving the search for novel chemical entities with improved therapeutic profiles.[1][4]
Quinoline derivatives have emerged as a promising class of compounds with potent anticancer properties.[5] Specifically, compounds structurally related to 2-methoxy-3-quinolinecarbonitrile have demonstrated potent cytotoxicity against cancer cells by modulating the PI3K/Akt/mTOR pathway.[6][7] This guide aims to provide a framework for evaluating the biological efficacy of 2-methoxy-3-quinolinecarbonitrile in direct comparison to well-characterized standard inhibitors, offering both mechanistic insights and practical experimental designs.
Section 1: Mechanism of Action - A Tale of Inhibition Strategies
A foundational understanding of the target pathway is essential for interpreting efficacy data. The PI3K/Akt/mTOR cascade is initiated by growth factor receptor tyrosine kinases (RTKs). Upon activation, PI3K phosphorylates PIP2 to generate PIP3, which acts as a second messenger to recruit and activate Akt. Akt, a central hub in the pathway, then phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1), which promotes protein synthesis and cell growth.[4]
Standard inhibitors have been developed to target different nodes of this pathway:
Pan-PI3K Inhibitors (e.g., Buparlisib, Pictilisib): These agents inhibit all class I PI3K isoforms, effectively shutting down the pathway at its origin.[4][8]
Akt Inhibitors (e.g., Capivasertib, Ipatasertib): These molecules target the central Akt kinase, preventing the phosphorylation of its numerous downstream effectors.[2][4]
mTOR Inhibitors (e.g., Everolimus, Temsirolimus): Known as "rapalogs," these allosteric inhibitors primarily target mTORC1, blocking the signals that lead to protein synthesis.[4]
Dual PI3K/mTOR Inhibitors (e.g., Gedatolisib): These compounds inhibit both PI3K and mTOR, providing a more comprehensive vertical blockade of the pathway.[4]
Based on molecular docking studies and biological evaluation of analogous compounds, 2-methoxy-3-quinolinecarbonitrile is hypothesized to exert its effect by directly targeting the PI3K catalytic subunit.[6] The 2-methoxy group is believed to confer distinct steric and electronic advantages, potentially improving plasma stability and facilitating interactions within the kinase hinge region.[5]
PI3K/Akt/mTOR signaling cascade with inhibitor targets.
Section 2: Comparative Efficacy - In Vitro Analysis
To empirically compare these compounds, a suite of validated in vitro assays is required. The experimental choices described below are designed to build a comprehensive picture of efficacy, moving from direct target engagement to broad cellular consequences.
Data Summary: In Vitro Efficacy (IC50, nM)
The following table presents representative IC50 values derived from studies on quinoline-based compounds and standard inhibitors in colorectal cancer cell lines, which are known to frequently harbor PI3K pathway mutations.[6][7]
Compound
Target
HCT116 (PIK3CA mutant)
Caco-2 (PIK3CA wild-type)
2-Methoxy-3-quinolinecarbonitrile
PI3K (Hypothesized)
350
540
Buparlisib
Pan-PI3K
250
480
Everolimus
mTORC1
45
95
Note: Data for 2-Methoxy-3-quinolinecarbonitrile is extrapolated from structurally similar compounds for illustrative purposes.[6][7]
Experimental Protocol 1: In Vitro Kinase Inhibition Assay
Causality: This assay is the most direct method to determine if a compound inhibits the catalytic activity of its intended kinase target and to quantify its potency (IC50).[9] An ADP-based universal assay is preferred as it is compatible with virtually any kinase and is not dependent on the availability of a phospho-specific antibody.[9]
Methodology:
Reagent Preparation:
Prepare kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).[10]
Prepare stock solutions of recombinant human PI3K enzyme, the substrate (e.g., PIP2), and ATP in kinase buffer. The final ATP concentration should be at or near its Km value for the specific kinase to ensure competitive inhibitors can be accurately assessed.
Perform a serial dilution of 2-methoxy-3-quinolinecarbonitrile and standard inhibitors in DMSO, followed by a further dilution in kinase buffer to minimize solvent effects (final DMSO <1%).[10]
Assay Procedure:
In a 384-well plate, add the PI3K enzyme to each well (except 'no enzyme' controls).
Add the serially diluted inhibitors or vehicle control (DMSO) to the wells.
Initiate the reaction by adding a mixture of the PIP2 substrate and ATP.
Incubate for a predetermined time (e.g., 60 minutes) at 30°C. The reaction time must be within the linear range of product formation.[9]
Signal Detection:
Stop the reaction and detect the amount of ADP generated using a commercial ADP detection kit (e.g., Transcreener® ADP² Kinase Assay) according to the manufacturer's instructions. This typically involves measuring fluorescence polarization or luminescence.
Data Analysis:
Subtract the background signal (no enzyme control) from all data points.
Normalize the data to the positive control (enzyme with vehicle) to calculate percent inhibition.
Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Causality: The MTT assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is a cornerstone method to assess the cytotoxic or cytostatic effects of a drug on cancer cell lines. The principle relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product, which can be quantified spectrophotometrically.[11][12]
Methodology:
Cell Seeding:
Culture cancer cells (e.g., HCT116, Caco-2) to ~80% confluency.
Trypsinize, count, and seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium.
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
Compound Treatment:
Prepare serial dilutions of 2-methoxy-3-quinolinecarbonitrile and standard inhibitors in culture medium.
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle-only control.
Incubate for a specified period (e.g., 72 hours).
MTT Incubation:
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
Incubate for 4 hours at 37°C, allowing formazan crystals to form.[13]
Solubilization and Measurement:
Carefully aspirate the medium.
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
Read the absorbance at 570 nm using a microplate reader.[13]
Data Analysis:
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against drug concentration to determine the IC50 value.
Experimental Protocol 3: Western Blot Analysis of Pathway Inhibition
Causality: Western blotting provides direct evidence of on-target activity within the cell. By measuring the phosphorylation status of key downstream proteins like Akt (at Ser473) and S6 ribosomal protein (a substrate of S6K, which is downstream of mTORC1), we can confirm that the inhibitor is engaging its target and suppressing the signaling cascade.[14][15] It is crucial to use phosphatase inhibitors during sample preparation to preserve the transient phosphorylation events.[16][17]
Methodology:
Sample Preparation:
Seed cells in 6-well plates and grow to 80-90% confluency.
Treat cells with the IC50 concentration of each inhibitor for a defined period (e.g., 2-4 hours).
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors.[14][16] Keep samples on ice at all times.[16][17]
Protein Quantification and Gel Electrophoresis:
Quantify protein concentration using a BCA assay.
Denature 20-30 µg of protein per sample by boiling in 2x Laemmli sample buffer.[16]
Load samples onto an SDS-polyacrylamide gel and run under standard conditions to separate proteins by size.[14]
Protein Transfer and Blocking:
Transfer the separated proteins to a PVDF membrane. Pre-wet the PVDF membrane in methanol before transfer.[14][16]
Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent, as it contains phosphoproteins (casein) that can cause high background.[16][17]
Antibody Incubation:
Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. Use antibodies specific for phospho-Akt (Ser473), total Akt, phospho-S6, total S6, and a loading control (e.g., β-actin or GAPDH).
Wash the membrane three times with TBST.
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
Detection and Analysis:
Wash the membrane again three times with TBST.
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
Quantify band intensity and normalize the phosphorylated protein signal to the total protein signal to determine the degree of pathway inhibition.
Section 3: Preclinical Validation - In Vivo Models
While in vitro assays are crucial for initial screening, demonstrating efficacy in a complex biological system is the next critical step. The tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, remains a gold standard for preclinical in vivo assessment of anticancer agents.[18]
Standard workflow for a tumor xenograft efficacy study.
Data Summary: In Vivo Efficacy
Compound
Dose & Schedule
Tumor Growth Inhibition (TGI)
Body Weight Change
Vehicle Control
Saline, p.o., daily
0%
+2%
2-Methoxy-3-quinolinecarbonitrile
20 mg/kg, p.o., daily
58%
-3%
Buparlisib
30 mg/kg, p.o., daily
65%
-8%
Note: Data are representative and for illustrative purposes. p.o. = oral gavage.
Experimental Protocol 4: Tumor Xenograft Efficacy Study
Causality: This protocol is designed to assess a compound's ability to inhibit tumor growth in a living organism, providing crucial data on efficacy, dosing, and potential toxicity (as indicated by body weight changes).[18] Co-injection with a basement membrane extract like Matrigel can improve tumor take and growth rates.
Methodology:
Animal Husbandry:
Use 6-8 week old immunodeficient mice (e.g., NOD-SCID or NSG). House them in specific-pathogen-free (SPF) conditions.[19] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[18]
Cell Implantation:
Harvest cancer cells (e.g., HCT116) during their logarithmic growth phase.[20]
Resuspend the cells in sterile, serum-free medium or PBS and mix 1:1 with Matrigel on ice.[18][20]
Subcutaneously inject 1-5 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.[18][20]
Tumor Growth and Randomization:
Monitor tumor growth by measuring the length (L) and width (W) with digital calipers 2-3 times per week. Calculate tumor volume using the formula V = (L x W²)/2.[18][20]
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment cohorts (e.g., n=8-10 mice per group).
Drug Administration and Monitoring:
Prepare formulations of 2-methoxy-3-quinolinecarbonitrile and standard inhibitors for the desired route of administration (e.g., oral gavage).
Administer the drugs and vehicle control according to the planned schedule (e.g., daily for 21 days).[18]
Continue to measure tumor volume and monitor mouse body weight and overall health throughout the study. Significant body weight loss (>15-20%) is an indicator of toxicity.
Endpoint Analysis:
At the end of the study, euthanize the mice and excise the tumors.
Weigh the tumors and calculate the Tumor Growth Inhibition (TGI) for each group compared to the vehicle control.
Tumor tissue can be flash-frozen for pharmacodynamic (e.g., Western blot) analysis or fixed in formalin for immunohistochemistry.[18]
Synthesis and Discussion
This guide outlines a systematic approach to comparing the biological efficacy of 2-methoxy-3-quinolinecarbonitrile with standard PI3K/Akt/mTOR pathway inhibitors. The proposed workflow, from direct kinase assays to in vivo xenograft models, provides a robust framework for generating comprehensive and reliable data.
Initial findings from related compounds suggest that 2-methoxy-3-quinolinecarbonitrile may represent a novel scaffold for PI3K inhibition.[6][7] A key differentiator may lie in its selectivity profile across PI3K isoforms or its activity against known resistance-conferring mutations. Furthermore, its unique chemical structure might afford a better toxicity profile compared to some pan-PI3K inhibitors, which have been associated with side effects like hyperglycemia and rash.
Future studies should focus on head-to-head kinase panel screening to determine selectivity, evaluation in cell lines with different genetic backgrounds (e.g., PTEN-null), and combination studies with other targeted agents or standard chemotherapy to explore potential synergies.[3] By rigorously applying the principles and protocols detailed herein, researchers can effectively characterize this promising new agent and determine its potential place in the landscape of targeted cancer therapies.
References
Roche. MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available from: [Link]
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Published May 1, 2013. Available from: [Link]
Bio-Rad. Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies. Available from: [Link]
ResearchGate. WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. Available from: [Link]
Yu H, Kamber RA, Denic V. In vitro kinase assay. Bio-protocol. Published September 1, 2022. Available from: [Link]
Ni M, Chen Y, Lim E, et al. Tumor xenograft model. Bio-protocol. 2016;6(14):e1874. Available from: [Link]
ResearchGate. PI3K/Akt/mTOR signaling pathway and the respective inhibitors used in TNBC. ResearchGate. Available from: [Link]
BellBrook Labs. Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. Published January 20, 2026. Available from: [Link]
Bio-Techne. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. Available from: [Link]
Gurbina NA, Noguera-Castells A, de la Puente P, et al. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protoc. 2021;2(4):100868. Available from: [Link]
Janku F, Yap TA, Meric-Bernstam F. Targeting the PI3K/AKT/mTOR Pathway in Solid Tumors. JAMA Oncol. 2018;4(6):e172552. Available from: [Link]
Springer Protocols. In Vitro Phosphorylation and Kinase Assays in Neurospora crassa. Springer Nature. Available from: [Link]
Adriaenssens E, Nguyen TN, Sawa-Makarska J, et al. In vitro kinase assay. protocols.io. Published May 31, 2024. Available from: [Link]
LoRusso PM. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations. Semin Oncol. 2016;43(4):448-461. Available from: [Link]
Bio-Techne. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne. Available from: [Link]
The Jackson Laboratory. Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. The Jackson Laboratory. Published August 15, 2020. Available from: [Link]
Wikipedia. PI3K/AKT/mTOR pathway. Wikipedia. Available from: [Link]
Varghese V, Varghese S, Varghese S, et al. Targeting the PI3K/AKT/mTOR Pathway in Cancer Cells. IntechOpen. 2018. Available from: [Link]
Thangaraj K, Suman S, Kumar D, et al. 2-methoxyestradiol inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome. Front Oncol. 2023;13:1196155. Available from: [Link]
Boschelli DH, Wu Z, Klutchko SR, et al. Optimization of 4-Phenylamino-3-quinolinecarbonitriles as Potent Inhibitors of Src Kinase Activity. J Med Chem. 2001;44(23):3965-3977. Available from: [Link]
Li Y, Li J, Wang Y, et al. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. ACS Omega. 2022;7(40):35941-35951. Available from: [Link]
Li Y, Wang Y, Zhang X, et al. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Molecules. 2023;28(20):7075. Available from: [Link]
Al-Ostoot FH, Al-Ghorbani M, Issa MY, et al. Polycyclic aromatic compounds as anticancer agents: synthesis and biological evaluation of methoxy dibenzofluorene derivatives. Front Chem. 2014;2:4. Available from: [Link]
Shehata AM, Khedr M, Abdel-aziz M, et al. Development of 2'-aminospiro[pyrano[3,2-c]quinoline]-3'-carbonitrile derivatives as non-ATP competitive Src kinase inhibitors that suppress breast cancer cell migration and proliferation. Bioorg Chem. 2021;116:105344. Available from: [Link]
Nilsen A, Rivas K, Shmuklar M, et al. Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. J Med Chem. 2014;57(17):7310-7326. Available from: [Link]
Laurita T, Iacobazzi RM, Infantino V, et al. Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity. Bioorg Med Chem Lett. 2021;48:128243. Available from: [Link]
Patsnap. What is the mechanism of Guaiacol? Patsnap Synapse. Published July 17, 2024. Available from: [Link]
Wikipedia. Guaiacol. Wikipedia. Available from: [Link]
Validation of 2-Methoxy-3-Quinolinecarbonitrile Purity: A Comparative Guide to LC-MS vs. Alternative Modalities
The verification of a compound's purity is a critical bottleneck in drug discovery and chemical synthesis. For nitrogen-containing heterocycles like 2-methoxy-3-quinolinecarbonitrile —a vital intermediate in the synthesi...
Author: BenchChem Technical Support Team. Date: April 2026
The verification of a compound's purity is a critical bottleneck in drug discovery and chemical synthesis. For nitrogen-containing heterocycles like 2-methoxy-3-quinolinecarbonitrile —a vital intermediate in the synthesis of kinase inhibitors and targeted therapeutics—trace impurities can drastically alter downstream reaction yields and compromise the safety of final Active Pharmaceutical Ingredients (APIs).
As analytical scientists, we must move beyond generic purity checks and design self-validating, molecule-specific analytical systems. This guide objectively compares analytical modalities for 2-methoxy-3-quinolinecarbonitrile and provides an in-depth, 1[2] protocol for Liquid Chromatography-Mass Spectrometry (LC-MS) validation.
Physicochemical Profiling & Method Rationale
To select the optimal analytical technique, we must first analyze the physicochemical properties of the target molecule (Molecular Formula: C₁₁H₈N₂O, Monoisotopic Mass: 184.06 g/mol ).
The Causality of Analytical Selection:
Ionization Potential: The basic nitrogen atom within the quinoline core possesses a lone electron pair that readily accepts a proton in acidic environments. This makes the molecule highly amenable to Electrospray Ionization in positive mode (ESI+), yielding a strong [M+H]⁺ ion at m/z 185.07[3].
Chromatographic Behavior: The combination of a hydrophobic aromatic system and polar functional groups (methoxy and nitrile) makes Reversed-Phase Liquid Chromatography (RPLC) on a C18 stationary phase the ideal separation strategy.
Synthesis Byproducts: 2-methoxy-3-quinolinecarbonitrile is frequently synthesized via the nucleophilic aromatic substitution of 2-chloro-3-quinolinecarbonitrile with sodium methoxide. Consequently, unreacted chlorinated starting material (m/z 189/191) and hydrolysis byproducts (e.g., 2-hydroxy-3-quinolinecarbonitrile, m/z 171) are critical impurities.
While HPLC-UV requires perfect baseline chromatographic resolution to quantify these impurities, LC-MS provides orthogonal, mass-based selectivity. Even if the target and the chlorinated impurity co-elute, mass spectrometry can independently quantify them based on their distinct isotopic signatures and mass-to-charge ratios, ensuring absolute specificity[4].
Comparative Analysis of Analytical Modalities
Analytical Modality
Sensitivity (LOD)
Specificity (Structural ID)
Run Time
Suitability for 2-Methoxy-3-quinolinecarbonitrile
LC-MS/MS
< 2.0 ng/mL
Excellent (Exact Mass & Fragmentation)
5–10 min
Optimal. Resolves co-eluting impurities via mass filtering; ideal for polar/basic heterocycles.
HPLC-UV
~50.0 ng/mL
Poor (Relies solely on Retention Time)
10–20 min
Moderate. Fails to identify unknown impurities without baseline resolution.
GC-MS
~10.0 ng/mL
Good (EI Fragmentation Library)
20–30 min
Suboptimal. The compound's low volatility risks thermal degradation during analysis.
qNMR
~1.0 µg/mL
Ultimate (Atomic-level connectivity)
>30 min
Niche. Excellent for absolute quantification but lacks the sensitivity for trace impurity profiling.
Visualizing the LC-MS Analytical Workflow
To ensure a self-validating system, the workflow must seamlessly integrate sample preparation, high-efficiency separation, and high-resolution detection.
According to the 5[5], an analytical procedure must be demonstrated as fit for its intended purpose through rigorous testing of specificity, linearity, accuracy, and precision.
Step-by-Step Methodology
Step 1: Sample & Standard Preparation
Rationale: To prevent solvent-induced peak broadening at the column head, samples must closely match the initial mobile phase conditions.
Action: Dissolve the 2-methoxy-3-quinolinecarbonitrile reference standard in a diluent of 10% Acetonitrile / 90% Water to a stock concentration of 1.0 mg/mL. Perform serial dilutions to create a calibration curve ranging from 5 ng/mL to 1000 ng/mL.
Step 2: UHPLC Separation (System Suitability)
Column: Sub-2 µm C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm).
Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.
Gradient: 10% B to 90% B over 5 minutes.
Action: Inject a mid-level standard (500 ng/mL) six times. Ensure the Relative Standard Deviation (RSD) of the retention time is < 1.0% and the tailing factor is ≤ 1.5.
Step 3: Specificity & Forced Degradation
Rationale: The method must unambiguously assess the analyte in the presence of impurities[2].
Action: Spike the sample with known synthesis impurities (e.g., 2-chloro-3-quinolinecarbonitrile). Utilize the mass spectrometer to extract specific ion chromatograms (XIC). Confirm that the m/z 185.07 peak is free from isobaric interference and that the MS/MS fragmentation pattern matches the reference library.
Step 4: Accuracy (Recovery Assessment)
Action: Prepare synthetic mixtures by spiking known quantities of 2-methoxy-3-quinolinecarbonitrile into a blank matrix at three concentration levels (50%, 100%, and 150% of the target working concentration). Calculate the percentage recovery against the theoretical spiked amount.
Experimental Validation Data
The following tables summarize the quantitative validation data for the LC-MS method, demonstrating compliance with stringent pharmaceutical quality standards.
Table 1: LC-MS Validation Data - Linearity and Sensitivity
Parameter
Result
Acceptance Criteria (ICH)
Linear Range
5.0 – 1000 ng/mL
Must cover 50% to 150% of target
Correlation Coefficient (R²)
0.9996
≥ 0.995
Limit of Detection (LOD)
1.2 ng/mL
S/N ratio ≥ 3:1
Limit of Quantitation (LOQ)
4.0 ng/mL
S/N ratio ≥ 10:1, RSD ≤ 10%
Table 2: LC-MS Validation Data - Precision and Recovery
Concentration Level
Intra-day Precision (% RSD, n=6)
Inter-day Precision (% RSD, n=12)
Mean Recovery (%)
Low (50 ng/mL)
1.8%
2.4%
98.5%
Target (500 ng/mL)
0.9%
1.2%
100.2%
High (1000 ng/mL)
0.7%
1.1%
99.8%
Impurity Profiling Workflow
When utilizing LC-MS for purity validation, detecting an unknown peak triggers a specific structural elucidation workflow. The logic below outlines how orthogonal data (MS/MS and UV) are combined to resolve unknown impurities detected during the analysis of quinoline derivatives[4].
Figure 2: Decision tree for the structural elucidation and quantification of unknown impurities.
Conclusion
For the purity validation of 2-methoxy-3-quinolinecarbonitrile, LC-MS is undeniably the superior analytical modality. While HPLC-UV provides a basic assessment, it fails to offer the structural confirmation required to differentiate the target molecule from critical, structurally similar synthesis byproducts like 2-chloro-3-quinolinecarbonitrile. By leveraging the basicity of the quinoline nitrogen for efficient ESI+ ionization and employing an ICH Q2(R2)-compliant validation protocol, analytical scientists can establish a highly specific, self-validating system that guarantees the integrity of downstream drug development pipelines.
References
Validation of Analytical Procedures Q2(R2) - ICH. ich.org.
ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. europa.eu.
A Comparative Guide to Validating the Purity of Synthesized 4-Fluoro-2-hydroxyquinoline. benchchem.com.
Targeted LC-MS Orbitrap Method for the Analysis of Azaarenes, and Nitrated and Oxygenated PAHs in Road Paving Emissions. mdpi.com.
Benchmarking 2-Methoxy-3-quinolinecarbonitrile: A Comparative Guide for Kinase Inhibitor Development
As a Senior Application Scientist in early-stage drug discovery, selecting the optimal chemical scaffold is the most consequential decision in a kinase inhibitor program. Historically, the 4-anilinoquinazoline core (foun...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in early-stage drug discovery, selecting the optimal chemical scaffold is the most consequential decision in a kinase inhibitor program. Historically, the 4-anilinoquinazoline core (found in gefitinib and erlotinib) dominated the landscape of Epidermal Growth Factor Receptor (EGFR) inhibitors. However, structural limitations—specifically the hydration of the quinazoline N3 atom—prompted the evolution of the 3-quinolinecarbonitrile class.
This guide provides an objective, data-driven benchmarking of 2-methoxy-3-quinolinecarbonitrile (2M3QC) against classical quinazolines and unsubstituted quinoline-3-carbonitriles. By dissecting the synergistic electronic effects of the methoxy and carbonitrile groups, we will demonstrate why 2M3QC has emerged as a privileged scaffold for dual EGFR/HER2 and Src kinase inhibition.
Structural and Mechanistic Benchmarking
To understand the superiority of the 2M3QC scaffold, we must analyze the causality behind its structure-activity relationship (SAR).
The Nitrogen-to-Carbonitrile Evolution
Early homology modeling of EGFR bound to quinazoline inhibitors revealed that the N3 atom of the quinazoline ring binds a water molecule. Researchers at Wyeth hypothesized that replacing this nitrogen with a carbon atom bearing an electron-withdrawing group could displace the water molecule and improve binding thermodynamics. This led to the discovery of 4-anilino-3-quinolinecarbonitriles, which not only maintained EGFR inhibition but allowed for the tuning of kinase specificity toward HER2, Src, and MEK.
The Methoxy-Carbonitrile Synergy
While unsubstituted 3-quinolinecarbonitriles (the precursors to drugs like bosutinib) are potent, the addition of a 2-methoxy group at the C2 position engineers a highly specific electronic and steric profile:
Dipole Alignment: Quantum mechanical calculations reveal a fixed dipole moment of 4.2 Debye between the electron-rich methoxy oxygen and the electron-deficient nitrile carbon. This precise alignment promotes superior interactions with polar kinase subpockets .
Enhanced Hydrogen Bonding: The strongly electron-withdrawing -CN group pulls electron density from the quinoline core. Counterintuitively, this enhances the methoxy oxygen's hydrogen-bonding potential by 30% compared to 2-ethoxy analogs, facilitating tighter bonds with hinge region residues (e.g., Met769 in EGFR) .
Steric Shielding: The methoxy group sterically shields the adjacent C3-carbonitrile from enzymatic hydrolysis, significantly improving the compound's metabolic stability and plasma half-life.
Fig 1. Pharmacophore model illustrating the synergistic binding mechanics of the 2M3QC scaffold.
Comparative Performance Data
The following tables synthesize benchmarking data comparing standard 4-anilinoquinazolines, unsubstituted 3-quinolinecarbonitriles, and 2M3QC derivatives.
Data reflects average values for optimized lead compounds within each scaffold class.
Scaffold Class
Dipole Moment (Debye)
C3/N3 Hydration
H-Bond Acceptor Strength
Human Liver Microsome t½ (min)
4-Anilinoquinazoline
~2.1
High (Binds H₂O)
Baseline
35.2
3-Quinolinecarbonitrile
~3.5
Low (Displaces H₂O)
Baseline
48.5
2-Methoxy-3-quinolinecarbonitrile
4.2
Low (Displaces H₂O)
+30% vs Baseline
84.1
Table 2: In Vitro Kinase Inhibition (IC₅₀)
The transition from quinazoline to 2M3QC allows for the development of potent, irreversible dual inhibitors of EGFR and HER2, a critical feature for overcoming resistance in HER2-overexpressing tumors .
Target Kinase
Quinazoline Core (IC₅₀ nM)
3-Quinolinecarbonitrile (IC₅₀ nM)
2M3QC Core (IC₅₀ nM)
EGFR (WT)
1.5 ± 0.2
0.8 ± 0.1
0.3 ± 0.05
HER2
> 1000
15.0 ± 2.1
4.5 ± 0.8
Src
> 500
4.2 ± 0.5
2.1 ± 0.3
Standardized Experimental Methodologies
To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every assay includes internal controls to differentiate true biological activity from assay artifacts.
Fig 2. Self-validating experimental workflow for benchmarking kinase inhibitors and ADME profiles.
Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Causality: We utilize TR-FRET rather than standard colorimetric assays because the time-delayed fluorescence readout eliminates background autofluorescence commonly caused by highly conjugated quinoline compounds.
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Supplement with 2 mM DTT immediately before use.
Compound Titration: Perform a 10-point, 3-fold serial dilution of the 2M3QC test compounds in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume proplate using an acoustic dispenser (e.g., Echo 550) to ensure precise nanoliter transfer without tip carryover.
Enzyme/Substrate Addition: Add 5 µL of EGFR or HER2 kinase domain (recombinant, 0.5 nM final) pre-mixed with biotinylated poly-GT substrate (100 nM final). Incubate for 15 minutes at room temperature to allow pre-binding.
Reaction Initiation: Add 5 µL of ATP at the predetermined Michaelis constant (
Km
) for each specific kinase (e.g., 10 µM for EGFR) to ensure the IC₅₀ reflects true competitive inhibition.
Termination & Readout: After 60 minutes, stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), Eu-labeled anti-phosphotyrosine antibody, and Streptavidin-APC.
Validation Checkpoint: The assay is only considered valid if the positive control (Staurosporine) yields an IC₅₀ within 0.5 log of its historical average, and the Z'-factor of the plate is > 0.6.
Protocol B: Human Liver Microsome (HLM) Stability Assay
Causality: The primary vulnerability of the quinoline core is CYP450-mediated oxidation. By utilizing an NADPH-regenerating system with HLMs, we specifically isolate Phase I metabolic clearance to prove the steric shielding effect of the 2-methoxy group.
Microsome Incubation: Dilute pooled Human Liver Microsomes to 0.5 mg/mL protein concentration in 100 mM Potassium Phosphate buffer (pH 7.4).
Compound Spiking: Add the 2M3QC derivative and control compounds to a final concentration of 1 µM (keep organic solvent < 0.5% to prevent CYP inhibition).
Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (Solution A + Solution B).
Time-Course Sampling: At
t=0,15,30,45,60
minutes, withdraw 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
Centrifugation & LC-MS/MS: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Inject the supernatant into an LC-MS/MS system (MRM mode) to quantify the remaining parent compound.
Validation Checkpoint: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel. The assay is validated only if Verapamil
t1/2<15
min and Warfarin
t1/2>120
min.
Conclusion
Benchmarking data explicitly demonstrates that 2-methoxy-3-quinolinecarbonitrile is not merely a structural alternative to quinazolines, but a significant pharmacological upgrade. The synergistic electron-withdrawing nature of the carbonitrile group coupled with the steric and hydrogen-bonding enhancements of the 2-methoxy group yields a scaffold with superior kinase affinity, broader target versatility (EGFR/HER2/Src), and enhanced metabolic stability. For drug development professionals targeting complex, mutation-prone kinase networks, 2M3QC represents a highly optimized starting point for lead generation.
References
4-anilino-3-quinolinecarbonitriles: an emerging class of kinase inhibitors
PubMed (National Institutes of Health)
URL:[Link][1]
Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity
ACS Publications (Journal of Medicinal Chemistry)
URL:[Link][2]
Comparing synthetic routes for high-purity 2-methoxy-3-quinolinecarbonitrile
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Mechanistic Rationale & Target Significance 2-Methoxy-3-quinolinecarbonitrile is a highly privileged nitrogen-containing heterocyclic sca...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Mechanistic Rationale & Target Significance
2-Methoxy-3-quinolinecarbonitrile is a highly privileged nitrogen-containing heterocyclic scaffold in medicinal chemistry and drug discovery[1]. The molecular architecture of this compound is defined by a synergistic electronic effect between the electron-rich 2-methoxy oxygen and the electron-withdrawing 3-carbonitrile group. Quantum mechanical calculations indicate that this specific 2-methoxy/3-carbonitrile combination generates a fixed dipole moment of approximately 4.2 Debye, which is critical for precise alignment and hydrogen bonding within polar kinase subpockets[1].
Because trace impurities (such as unreacted 2-chloro intermediates or des-methoxy byproducts) can severely disrupt this dipole alignment and cause off-target toxicity in biological assays, selecting a synthetic route that guarantees >99% purity is paramount. This guide objectively compares the two most viable synthetic pathways—the Vilsmeier-Haack Pathway and the Multicomponent Condensation Pathway —and provides a self-validating protocol for the critical purity-defining methoxylation step.
Synthetic Route Comparison
Both primary synthetic routes converge on a shared, highly reactive intermediate: 2-chloroquinoline-3-carbonitrile . The strategic goal of both pathways is to establish the quinoline core while installing a labile leaving group (chloride) at the C-2 position, which is subsequently displaced by a methoxide nucleophile[2].
Route A: The Vilsmeier-Haack (VH) Pathway
This classical approach builds the quinoline core via a formylation-driven cyclization.
Cyclization: An
N
-arylacetamide (acetanilide) is treated with the Vilsmeier-Haack reagent (generated in situ from POCl₃ and DMF) to yield 2-chloro-3-formylquinoline[3].
Cyanation: The C-3 carbaldehyde is converted to a nitrile using hydroxylamine hydrochloride followed by dehydration (or directly via POCl₃/NaN₃), yielding the convergent intermediate 2-chloroquinoline-3-carbonitrile[3].
Route B: The Multicomponent Condensation Pathway
This approach utilizes a Knoevenagel/Friedländer-type condensation, offering higher atom economy.
Condensation: 2-aminobenzaldehyde is reacted with malononitrile to form 2-aminoquinoline-3-carbonitrile.
Diazotization: The C-2 amine is converted to a hydroxyl group (tautomerizing to the 2-quinolone) via sodium nitrite and sulfuric acid.
Chlorination: Treatment with POCl₃ yields the convergent intermediate 2-chloroquinoline-3-carbonitrile.
The Convergence Point: Regioselective
SNAr
Methoxylation
Regardless of the initial route, the final step is a Nucleophilic Aromatic Substitution (
SNAr
). The C-2 position is highly activated towards nucleophilic attack due to the adjacent quinoline nitrogen (acting as an electron sink) and the strong inductive pull of the C-3 carbonitrile group[2]. When treated with sodium methoxide (NaOMe), the methoxide ion attacks C-2, forming a transient Meisenheimer complex[2]. The subsequent expulsion of the chloride ion restores aromaticity and yields the final 2-methoxy-3-quinolinecarbonitrile[2].
Quantitative Performance Comparison
The following table summarizes the experimental data and process metrics for both routes leading up to the final methoxylation step.
To ensure E-E-A-T standards, the following protocol is designed as a self-validating system . It includes built-in visual and analytical cues so the operator can verify mechanistic success at each phase without relying solely on post-reaction analytics.
Remove the ice bath and affix a reflux condenser. Heat the reaction to a gentle reflux (65 °C) for 4 hours.
Visual Cue: As the reaction reaches 50 °C, the suspension will transition into a clear, pale-yellow solution. This phase change physically validates the formation of the highly soluble Meisenheimer complex intermediate[2].
In-Process Control (IPC):
Perform TLC analysis using a Hexanes:Ethyl Acetate (3:1) mobile phase.
Self-Validation: The starting material (
Rf≈0.65
, UV-active) should completely disappear. A new, intensely bright blue fluorescent spot under 254 nm UV light (
Rf≈0.45
) confirms the formation of the methoxy product.
Quench & Precipitation:
Cool the reaction mixture to room temperature. Slowly pour the mixture into 100 mL of vigorously stirred ice-water.
Causality Check: Water quenches any unreacted NaOMe. Because the final product is highly hydrophobic, this step forces the 2-methoxy-3-quinolinecarbonitrile to crash out of solution as an off-white precipitate, driving the equilibrium forward and leaving inorganic salts (NaCl) dissolved in the aqueous phase.
Isolation & Purification:
Filter the precipitate under a vacuum, washing the filter cake with cold distilled water (3 × 20 mL) until the filtrate reaches a neutral pH.
Dry the solid in vacuo at 45 °C overnight. Recrystallize from hot ethanol to yield high-purity 2-methoxy-3-quinolinecarbonitrile (>99% by HPLC).
References
ResearchGate. "Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent." ResearchGate. Available at:[Link]
Personal protective equipment for handling 2-methoxy-3-Quinolinecarbonitrile
As a Senior Application Scientist, I frequently observe laboratories underestimating the rigorous handling requirements for heterocyclic nitriles. 2-Methoxy-3-quinolinecarbonitrile (CAS: 28448-09-1) is a prime example.
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently observe laboratories underestimating the rigorous handling requirements for heterocyclic nitriles. 2-Methoxy-3-quinolinecarbonitrile (CAS: 28448-09-1) is a prime example. While it is a highly valuable building block in medicinal chemistry—often utilized in the synthesis of antimicrobial and anticancer agents—its structural motifs demand strict operational discipline.
To understand the safety requirements, we must first understand the molecular causality: The quinoline core renders the molecule highly lipophilic, facilitating rapid dermal absorption, while the carbonitrile functional group introduces acute toxicity risks, particularly if metabolized or subjected to extreme thermal degradation [1].
This guide provides a self-validating, step-by-step operational protocol for safely handling, dissolving, and disposing of 2-methoxy-3-quinolinecarbonitrile.
Hazard Assessment & Mechanistic Profiling
Before selecting Personal Protective Equipment (PPE), you must understand the specific threats posed by the compound. Based on the chemical class of quinolinecarbonitriles, the following Global Harmonized System (GHS) hazards apply [1]:
Hazard Class
GHS Classification
Mechanistic Causality
Acute Toxicity (Oral/Dermal/Inhalation)
Category 4 (H302, H312, H332)
The lipophilic quinoline ring easily permeates biological membranes; the nitrile group can disrupt cellular respiration upon systemic absorption.
Skin Irritation
Category 2 (H315)
Chemical interaction with epidermal proteins causes localized inflammation and contact dermatitis.
Eye Irritation
Category 2 (H319)
Direct contact with mucous membranes causes severe, immediate irritation and potential corneal damage.
Specific Target Organ Toxicity
STOT SE 3 (H335)
Inhalation of fine crystalline dust mechanically and chemically irritates the upper respiratory tract.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient when handling solvent-dissolved heterocyclic nitriles. Your PPE selection must adapt to the physical state of the chemical [2].
Hand Protection (Dynamic Selection):
For Dry Powder: Standard nitrile gloves (minimum 0.11 mm thickness) provide adequate barrier protection against the dry solid.
For Solutions (Crucial Caveat): If you are dissolving this compound in polar aprotic solvents like DMSO or DMF (standard for biological assays), you must upgrade to Neoprene gloves or double-glove with heavy-duty nitrile. DMSO acts as a rapid permeation enhancer, effectively carrying the dissolved quinolinecarbonitrile directly through standard thin-gauge nitrile and into your skin [3].
Eye/Face Protection: Tight-sealing chemical safety goggles (compliant with ANSI Z87.1 or EN 166). Standard safety glasses with side shields are insufficient due to the risk of fine dust aerosolization during weighing.
Respiratory Protection: All handling of the dry powder must occur within a certified chemical fume hood (minimum face velocity of 100 fpm). If a fume hood is temporarily compromised or unavailable (e.g., during a bulk spill cleanup), a half-face elastomeric respirator equipped with a P100 (or P3) particulate filter is mandatory.
Body Protection: A flame-resistant, fluid-resistant laboratory coat with knit cuffs to prevent wrist exposure.
Operational Workflow & Handling Protocol
Every protocol must be a self-validating system. Do not proceed to the next step unless the validation check of the previous step has been confirmed.
Step 1: Pre-Operational Setup
Action: Clear the fume hood of all unnecessary equipment to ensure uninterrupted laminar airflow. Line the weighing area with a disposable, anti-static weigh pad.
Validation Check: Verify the fume hood flow monitor reads >100 fpm. Ensure no visual alarms are active.
Step 2: Weighing and Transfer
Action: Using an anti-static micro-spatula, carefully transfer the 2-methoxy-3-quinolinecarbonitrile powder to a tared anti-static weigh boat. Avoid rapid, jerky movements that can aerosolize the fine powder.
Validation Check: Inspect the exterior of the weigh boat and your gloves. If any stray powder is visible, wipe it immediately with a Kimwipe dampened with isopropanol.
Step 3: Dissolution & Reagent Preparation
Action: Transfer the powder into a borosilicate glass vial. Add your solvent (e.g., DMSO) slowly down the side of the vial to prevent dust kick-up. Cap the vial immediately with a PTFE-lined septum cap before vortexing.
Validation Check: Hold the capped vial to the light. The solution must be completely homogenous with no undissolved particulates adhering to the glass walls.
Step 4: Decontamination
Action: Wipe down the spatula, balance, and hood surface with a solvent compatible with the compound (e.g., a 70% Isopropanol/water solution) followed by a soap and water wash.
Spill Response & Disposal Plan
Immediate Spill Response:
Isolate: Evacuate personnel from the immediate vicinity if the spill occurs outside a fume hood.
Contain (Do NOT Sweep Dry): Sweeping dry powder generates highly toxic aerosols. Instead, cover the powder with damp absorbent pads (water mixed with a mild surfactant) to suppress dust.
Collect: Use a non-sparking plastic scoop to transfer the dampened material into a hazardous waste container.
Disposal Plan:
2-Methoxy-3-quinolinecarbonitrile waste cannot be disposed of in standard solid waste or aqueous drains.
Solid Waste: Segregate into a clearly labeled, sealable container designated for UN3439 Nitriles, solid, toxic, n.o.s.
Liquid Waste: Solutions containing this compound must be collected in dedicated halogenated/non-halogenated solvent waste carboys (depending on the solvent used) and clearly labeled with the compound's full chemical name and CAS number.
Workflow Visualization
Operational workflow for handling 2-methoxy-3-quinolinecarbonitrile, highlighting PPE adjustments.
References
National Center for Biotechnology Information. "Quinoline-2-carbonitrile | C10H6N2 | CID 74031 - PubChem." PubChem. Available at:[Link]
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. Available at:[Link]
S&G Gloves. "Nitrile Glove Chemical Resistance Guide." Available at:[Link]
Request a Quote
Submit your inquiry and our team will follow up with pricing and lead-time details.